molecular formula C13H22ClN5O6 B1675188 Levovirin valinate hydrochloride CAS No. 705930-02-5

Levovirin valinate hydrochloride

Cat. No.: B1675188
CAS No.: 705930-02-5
M. Wt: 379.80 g/mol
InChI Key: BZAMJGAXDMZZKX-JSNLFJDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

CAS No.

705930-02-5

Molecular Formula

C13H22ClN5O6

Molecular Weight

379.80 g/mol

IUPAC Name

[(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1

InChI Key

BZAMJGAXDMZZKX-JSNLFJDGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Canonical SMILES

CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levovirin valinate hydrochloride;  Levovirin valinate HCl;  R-1518;  R 1518;  R1518; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Levovirin Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride (formerly known as R1518) is a valine ester prodrug of levovirin, the L-enantiomer of ribavirin.[1] It was developed as an investigational therapeutic agent for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is designed to enhance the oral bioavailability of the active compound, levovirin.[1] Upon oral administration, it is rapidly and comprehensively converted to levovirin. This guide delves into the core mechanism of action of levovirin, drawing upon the established understanding of its close analog, ribavirin, and highlighting key distinctions.

Pharmacokinetics of this compound

A Phase 1, single- and multiple-dose clinical trial in healthy volunteers elucidated the pharmacokinetic profile of this compound. Following oral administration, the prodrug is rapidly absorbed and converted to levovirin.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) of Levovirin2 hours[1]
Half-life (T½) of Levovirin6 to 8 hours[1]
Half-life (T½) of this compound< 1 hour[1]
Relative Exposure (this compound/levovirin)< 6%[1]
Accumulation Ratio (twice-daily regimen)1.3 to 1.5[1]
Urinary Recovery (levovirin equivalent dose)75% to 90%[1]

Experimental Protocol: Phase 1 Clinical Trial and Pharmacokinetic Analysis

  • Study Design: A two-part, single- and multiple-dose, randomized, double-blind, placebo-controlled study in healthy male and female volunteers.

  • Dosing: Single ascending doses and multiple doses (twice daily) of this compound were administered orally.

  • Sample Collection: Serial blood samples were collected at predefined time points post-dose. Urine was collected over specified intervals.

  • Bioanalytical Method: Plasma and urine concentrations of this compound and levovirin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and T½ from the plasma concentration-time data. Urinary excretion was calculated as the percentage of the administered dose recovered in the urine.[1]

Core Mechanism of Action

The antiviral activity of levovirin, the active metabolite of this compound, is believed to be multifaceted, primarily targeting the replication machinery of the Hepatitis C virus. The proposed mechanisms are largely analogous to those of ribavirin, with at least one critical difference. The primary mechanisms include:

  • Inhibition of HCV NS5B RNA-Dependent RNA Polymerase: Levovirin is intracellularly phosphorylated to its active triphosphate form, levovirin triphosphate (LTP). LTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, NS5B. By mimicking the natural nucleotide substrates (ATP or GTP), LTP can be incorporated into the nascent viral RNA chain, leading to chain termination and halting viral replication.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Levovirin monophosphate (LMP) is a potent inhibitor of the host enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, levovirin depletes the intracellular pool of GTP, a vital building block for viral RNA synthesis. This GTP depletion sensitizes the virus to the effects of polymerase inhibitors and further hinders viral replication.

Signaling Pathway of Levovirin's Antiviral Action

Levovirin_Mechanism cluster_host_cell Hepatocyte cluster_hcv_replication HCV Replication Complex LVH Levovirin Valinate Hydrochloride LV Levovirin LVH->LV Esterases LVH->LV LMP Levovirin Monophosphate LV->LMP Cellular Kinases LTP Levovirin Triphosphate LMP->LTP Cellular Kinases IMPDH IMPDH LMP->IMPDH Inhibition NS5B HCV NS5B RNA Polymerase LTP->NS5B Inhibition GTP GTP Pool GTP->NS5B Substrate GTP->NS5B RNA Viral RNA Synthesis NS5B->RNA Replication

Caption: Proposed mechanism of action of this compound.

Key Distinction from Ribavirin: Lack of Mutagenic Activity

A significant body of evidence suggests that a major component of ribavirin's anti-HCV activity is its ability to act as an RNA virus mutagen, inducing an "error catastrophe" in the replicating viral population. However, studies utilizing an HCV replicon system in Huh7 cells have demonstrated that levovirin, unlike ribavirin, does not exhibit mutagenic effects. This suggests that the antiviral action of levovirin is primarily mediated through direct inhibition of viral replication and depletion of essential nucleotides, rather than by increasing the viral mutation rate.

Experimental Workflow for Assessing Viral Mutagenesis

Mutagenesis_Workflow start HCV Replicon-harboring Huh7 cells treatment Treat with: 1. Levovirin 2. Ribavirin (Positive Control) 3. No Drug (Negative Control) start->treatment culture Culture for several passages treatment->culture rna_extraction Total RNA Extraction culture->rna_extraction rt_pcr RT-PCR of a specific HCV genomic region (e.g., NS5B) rna_extraction->rt_pcr cloning Cloning of PCR products rt_pcr->cloning sequencing Sequencing of multiple clones cloning->sequencing analysis Sequence analysis: - Mutation frequency - Transition/transversion ratio sequencing->analysis conclusion Conclusion on mutagenic potential analysis->conclusion

References

In-Depth Technical Guide to the Physicochemical Properties of Levovirin Valinate Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride is the L-valine ester prodrug of Levovirin, an L-enantiomer of the broad-spectrum antiviral agent Ribavirin.[1][2] Developed as an investigational new drug for the treatment of Hepatitis C virus (HCV), this prodrug strategy aims to enhance the oral bioavailability of the parent compound, Levovirin.[1][3][4] Upon oral administration, this compound is rapidly and extensively hydrolyzed in vivo by esterases to yield Levovirin and the naturally occurring amino acid, L-valine.[1][2][4] This guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound powder, offering critical data and standardized experimental protocols for its characterization.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[4] As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form.[4] While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated by examining the parent compound, Levovirin, and other structurally related L-valine ester prodrugs such as Valacyclovir and Valganciclovir.

Data Summary

The following tables summarize the key physicochemical properties of this compound, its parent compound Levovirin, and analogous antiviral prodrugs. This comparative data is essential for formulation development, analytical method development, and regulatory submissions.

Identifier This compound Reference
IUPAC Name [(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride[4]
Synonyms R-1518, Levovirin valinate HCl[3]
CAS Number 705930-02-5[3][4]
Molecular Formula C13H22ClN5O6[4]
Molecular Weight 379.80 g/mol [4]
Appearance White to off-white crystalline powder[4]

Table 1: General Properties of this compound

Property Levovirin Valinate HCl (Expected) Levovirin (L-Ribavirin) Valacyclovir HCl Valganciclovir HCl Reference
Melting Point (°C) Data not available174-176170-172Data not available[5][6]
Aqueous Solubility Highly SolubleSparingly Soluble174 mg/mL at 25°C70 mg/mL at 25°C, pH 7.0[4][7][8][9]
Solubility in other Solvents Soluble in DMSOSoluble in DMSO (~11 mg/ml)Data not availableSoluble in DMSO (~20 mg/ml)[4][7][10]
pKa Data not availableData not available1.90, 7.47, 9.437.6[8][9]
LogP (predicted) -1.4-1.8-0.99-0.81[11][12][13][14]

Table 2: Comparative Physicochemical Properties

Biological Transformation

As a prodrug, the primary biological significance of this compound is its efficient conversion to the active antiviral agent, Levovirin. This biotransformation is a critical step in its mechanism of action.

Metabolic Pathway

Following oral administration, this compound undergoes rapid first-pass metabolism.[11] Intestinal and hepatic esterases hydrolyze the L-valine ester bond, releasing equimolar amounts of Levovirin and L-valine.[1][4] This process significantly improves the systemic exposure to Levovirin compared to direct oral administration of the parent drug.[1]

G cluster_0 Levovirin_Valinate_HCl Levovirin Valinate HCl (Oral Administration) Hydrolysis Esterase-Mediated Hydrolysis (Intestine, Liver) Levovirin_Valinate_HCl->Hydrolysis Levovirin Levovirin (Active Antiviral Agent) Hydrolysis->Levovirin L_Valine L-Valine (Amino Acid) Hydrolysis->L_Valine G start Start prep Add excess powder to solvent start->prep equil Agitate at constant temperature (24-48h) prep->equil separate Centrifuge and filter to separate solid equil->separate quant Analyze filtrate by validated method (e.g., HPLC) separate->quant end End quant->end G start Start prep Weigh 2-5 mg sample into DSC pan and seal start->prep setup Place sample and reference pans in DSC cell prep->setup program Heat at a constant rate (e.g., 10°C/min) setup->program analyze Record heat flow vs. temperature program->analyze end End analyze->end G start Start prep Prepare a flat powder sample in the holder start->prep setup Mount sample in diffractometer prep->setup scan Scan sample with X-rays over a 2θ range setup->scan analyze Plot diffraction intensity vs. 2θ angle scan->analyze end End analyze->end G start Start prep Place weighed sample in DVS instrument start->prep equil Equilibrate sample at low relative humidity prep->equil cycle Execute programmed RH sorption/desorption cycle equil->cycle analyze Plot % mass change vs. relative humidity cycle->analyze end End analyze->end G start Start prep Weigh 5-10 mg sample into TGA pan start->prep setup Place sample in TGA furnace under inert gas prep->setup program Heat at a constant rate (e.g., 10°C/min) setup->program analyze Record mass vs. temperature program->analyze end End analyze->end

References

Navigating the Physicochemical Landscape of Levovirin Valinate Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of Levovirin valinate hydrochloride, an antiviral agent. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, detailed experimental protocols, and visual workflows to support further research and formulation development. While specific quantitative data for this compound is not extensively available in the public domain, this guide compiles existing information and establishes a framework for its experimental determination based on established pharmaceutical testing methodologies.

Physicochemical Properties

This compound is the L-valine ester prodrug of levovirin, an L-enantiomer of the broad-spectrum antiviral agent ribavirin. The hydrochloride salt form is utilized to enhance the aqueous solubility of the molecule.[1]

Appearance: White to off-white crystalline powder.[1]

Solubility Profile

The valine ester and hydrochloride salt moieties of this compound are designed to improve its oral bioavailability.[1][2] Formation of the hydrochloride salt significantly enhances its solubility in aqueous media.[1]

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterHighly Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1][3]

Quantitative solubility data (e.g., in mg/mL) across a range of pH values and in various solvent systems is not publicly available and would require experimental determination.

Stability Profile

This compound is reported to be stable under standard storage conditions. However, it exhibits sensitivity to environmental factors such as light and moisture.[1] Proper storage is crucial to maintain its integrity.

Table 2: Stability and Storage Recommendations for this compound

ConditionStability InformationRecommended StorageReference
General Stable under normal storage conditions.Store in a well-closed container.[1]
Light Sensitive to light.Protect from light. Store in a dark environment.[1][3]
Moisture Sensitive to moisture.Store in a dry place.[1][3]
Temperature (Short-term) Stable for days to weeks at refrigerated temperatures.0 - 4 °C.[3]
Temperature (Long-term) Stable for months to years at frozen temperatures.-20 °C.[3]
Shipping Stable enough for a few weeks during ordinary shipping.Shipped under ambient temperature as a non-hazardous chemical.[3]

Detailed quantitative stability data from forced degradation studies are not currently available in published literature.

Experimental Protocols

The following sections outline detailed, generalized methodologies for determining the solubility and stability of an active pharmaceutical ingredient (API) like this compound. These protocols are based on standard industry practices and guidelines from the International Council for Harmonisation (ICH).[4]

Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in various aqueous media.

Methodology:

  • Preparation of Media: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Prepare other relevant solvent systems.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each medium in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the samples to stand. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solids. Dilute the filtered solution as necessary.

  • Analysis: Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products.[4] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[4]

4.2.1 HPLC Method Development (General Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the drug (e.g., 254 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2.2 Forced Degradation Protocol

Expose solutions of this compound to the following stress conditions:[4][5]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room or elevated temperature. The ester linkage in this compound is susceptible to base hydrolysis.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid drug and a drug solution to UV and visible light in a photostability chamber.

Samples from each stress condition should be analyzed at various time points by the developed stability-indicating HPLC method to track the formation of degradation products and the loss of the parent drug.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffer/Solvent Media prep_sample Add Excess API to Media prep_media->prep_sample equilibrate Agitate at Constant Temp (24-48h) prep_sample->equilibrate filter Filter Supernatant (0.45 µm) equilibrate->filter dilute Dilute Filtrate filter->dilute analyze Quantify by HPLC-UV dilute->analyze report Report Solubility (mg/mL) analyze->report

Caption: Workflow for Equilibrium Solubility Determination.

Forced_Degradation_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis start Levovirin Valinate HCl Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc end Identify Degradants & Assess Stability Pathway hplc->end

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway Levovirin_Valinate Levovirin Valinate HCl Levovirin Levovirin Levovirin_Valinate->Levovirin Hydrolysis (Acid/Base) Valine L-Valine Levovirin_Valinate->Valine Hydrolysis (Acid/Base) Other_Degradants Other Degradation Products (e.g., from Ribose Ring Opening) Levovirin->Other_Degradants Oxidation/Photolysis

Caption: Postulated Degradation Pathway for Levovirin Valinate HCl.

References

In Vitro Immunomodulatory Activity of Levovirin, the Active Metabolite of Levovirin Valinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levovirin valinate hydrochloride is a valine ester prodrug of Levovirin, a nucleoside analog that has been investigated for its role in antiviral therapy, particularly against the Hepatitis C virus (HCV). A critical distinction in its mechanism of action is the absence of direct in vitro antiviral activity. Instead, the therapeutic potential of Levovirin is attributed to its immunomodulatory effects. This technical guide provides an in-depth analysis of the available in vitro data, focusing on the immunomodulatory properties of Levovirin. Due to the limited availability of detailed experimental protocols specifically for Levovirin, this guide leverages the extensive research on its stereoisomer, ribavirin, as a comparative model to elucidate its mechanism of action.

Introduction: From Prodrug to Active Immunomodulator

This compound is rapidly and extensively converted to its active form, Levovirin, upon oral administration. This conversion is essential for its biological activity. Unlike many nucleoside analogs, Levovirin does not exhibit direct antiviral effects in standard in vitro assays because it is not a substrate for cellular kinases and therefore is not phosphorylated to an active triphosphate form that can inhibit viral polymerases. Its primary mechanism of action is the modulation of the host immune response.

Prodrug Activation

The activation of this compound to Levovirin is a critical first step for its therapeutic effect. This process is depicted in the workflow below.

G cluster_0 In Vivo Administration cluster_1 Metabolic Conversion Levovirin_valinate_hydrochloride Levovirin Valinate Hydrochloride Levovirin Levovirin (Active Form) Levovirin_valinate_hydrochloride->Levovirin Esterase-mediated hydrolysis Valine Valine Levovirin_valinate_hydrochloride->Valine

Caption: Metabolic conversion of this compound.

Immunomodulatory Mechanism of Action

The therapeutic efficacy of Levovirin is believed to stem from its ability to modulate the host's immune response, shifting it towards a more effective antiviral state. This is primarily achieved by influencing the balance of T-helper (Th) cell responses, promoting a Th1-dominant cytokine profile over a Th2 profile.

Proposed Signaling Pathway

The proposed immunomodulatory action of Levovirin involves the modulation of cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs). This leads to an enhanced antiviral state.

G cluster_0 Immune Cell (e.g., T-cell) Levovirin Levovirin Th1_response Th1 Response Levovirin->Th1_response Promotes Th2_response Th2 Response Levovirin->Th2_response Inhibits IFN_gamma IFN-γ ↑ Th1_response->IFN_gamma IL_4 IL-4 ↓ Th2_response->IL_4

Caption: Proposed immunomodulatory effect of Levovirin.

In Vitro Immunomodulatory Activity Data

As previously stated, direct quantitative data for the in vitro antiviral activity of Levovirin is not available due to its mechanism of action. However, studies on its stereoisomer, ribavirin, provide valuable insights into its expected immunomodulatory effects. The following table summarizes the comparative effects of Levovirin and Ribavirin on immune responses.

ParameterLevovirinRibavirinReference(s)
Direct Antiviral Activity Lacks measurable activity in vitroBroad-spectrum activity against various RNA and DNA viruses.[1]
Phosphorylation Not a substrate for cellular kinasesPhosphorylated to mono-, di-, and tri-phosphate forms.[1]
Immunomodulation Promotes a Th1 cytokine responsePromotes a Th1 cytokine response; inhibits Th2 response.[1]
Effect on Cytokines Expected to increase IFN-γ and decrease IL-4Increases IFN-γ and IL-2 (Th1); Decreases IL-4, IL-5, and IL-10 (Th2) in a dose-dependent manner.[1]

Experimental Protocols for In Vitro Immunomodulatory Assays

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Viability: Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture: Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

T-Cell Proliferation Assay
  • Stimulation: Stimulate PBMCs with a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL in the presence of varying concentrations of Levovirin or a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure thymidine incorporation using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

Cytokine Production Assay
  • Stimulation: Culture PBMCs as described in section 4.1. Stimulate the cells with PHA (5 µg/mL) in the presence of different concentrations of Levovirin or a vehicle control.

  • Supernatant Collection: After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of key Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Experimental Workflow Diagram

G Start Isolate Human PBMCs Culture Culture PBMCs with Mitogen (e.g., PHA) and Levovirin Start->Culture Incubate_72h Incubate for 72h Culture->Incubate_72h Incubate_48h Incubate for 48h Culture->Incubate_48h Proliferation T-Cell Proliferation Assay ([³H]-thymidine incorporation) Incubate_72h->Proliferation Cytokine Cytokine Production Assay (ELISA for IFN-γ, IL-4, etc.) Incubate_48h->Cytokine End Data Analysis Proliferation->End Cytokine->End

Caption: Workflow for in vitro immunomodulatory assays.

Conclusion

This compound, through its active metabolite Levovirin, presents a unique mechanism of action that deviates from traditional direct-acting antiviral agents. Its therapeutic potential lies in its ability to modulate the host's immune system, specifically by promoting a Th1-type immune response. While direct in vitro antiviral data is absent, the immunomodulatory effects can be characterized using assays that measure T-cell proliferation and cytokine production. The experimental protocols outlined in this guide, based on established methods for the closely related compound ribavirin, provide a robust framework for the continued investigation and development of Levovirin as a novel immunomodulatory agent for the treatment of viral diseases. Further research is warranted to elucidate the precise molecular targets of Levovirin within immune cells and to quantify its immunomodulatory potency in various in vitro systems.

References

An In-Depth Technical Guide to the In Vivo Conversion of Levovirin Valinate Hydrochloride to Levovirin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levovirin valinate hydrochloride is a valine ester prodrug of levovirin, an antiviral agent investigated for the treatment of hepatitis C virus (HCV). The prodrug strategy is employed to enhance the oral bioavailability of levovirin. Upon oral administration, this compound is designed to be rapidly and efficiently converted to the active parent drug, levovirin, within the body. This guide provides a detailed technical overview of this in vivo conversion process, including the underlying biochemical pathways, pharmacokinetic profile, and the experimental methodologies used to characterize this transformation.

Prodrug Conversion Pathway

The primary mechanism for the in vivo conversion of this compound to levovirin is enzymatic hydrolysis of the valine ester bond. This biotransformation is predominantly mediated by carboxylesterases, a class of enzymes highly expressed in the liver and intestines.

The conversion process can be summarized as follows:

  • Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract.

  • First-Pass Metabolism: The prodrug is then subject to extensive first-pass metabolism, primarily in the liver and to a lesser extent in the intestine.

  • Enzymatic Hydrolysis: Carboxylesterases, particularly human carboxylesterase 1 (CES1) in the liver and carboxylesterase 2 (CES2) in the intestine, catalyze the hydrolysis of the ester linkage.

  • Release of Active Drug: This enzymatic cleavage releases the active drug, levovirin, and the naturally occurring amino acid, valine.

The released levovirin is then distributed systemically to exert its antiviral effects.

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver & Intestine (First-Pass Metabolism) cluster_circulation Systemic Circulation Levovirin_Valinate_HCl_Oral Levovirin Valinate HCl (Oral Administration) Absorption Absorption Levovirin_Valinate_HCl_Oral->Absorption Prodrug_in_Circulation Levovirin Valinate HCl (in circulation) Absorption->Prodrug_in_Circulation Enters Portal Circulation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Carboxylesterases CES1/CES2) Prodrug_in_Circulation->Enzymatic_Hydrolysis Levovirin Levovirin (Active Drug) Enzymatic_Hydrolysis->Levovirin Valine Valine (Byproduct) Enzymatic_Hydrolysis->Valine G Start Start: Prepare Reagents Incubation Incubate Prodrug with Liver S9/Microsomes & Cofactors Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Sample_Prep Sample Preparation (Centrifugation, Supernatant Collection) Quench->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis of Prodrug and Levovirin Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis: Calculate Half-life & Intrinsic Clearance LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

The Pharmacokinetics and Metabolism of Levovirin Valinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levovirin valinate hydrochloride, a valine ester prodrug of the antiviral agent levovirin, has been developed to enhance the oral bioavailability of the parent compound for the treatment of viral infections, notably Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound and its active moiety, levovirin. Following oral administration, the prodrug is rapidly and extensively hydrolyzed to levovirin. This guide summarizes the available pharmacokinetic data in humans and preclinical species, details the metabolic activation pathway, and outlines the experimental methodologies employed in these assessments.

Introduction

Levovirin is the L-enantiomer of the broad-spectrum antiviral nucleoside analog, ribavirin. While demonstrating antiviral activity, levovirin itself exhibits limited oral bioavailability. To overcome this limitation, this compound was synthesized. As a prodrug, it is designed to be efficiently absorbed from the gastrointestinal tract and then undergo rapid enzymatic hydrolysis to release the active drug, levovirin, into systemic circulation. Understanding the pharmacokinetic profile and metabolic fate of this prodrug is critical for its clinical development and therapeutic application.

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and converted to levovirin. The prodrug itself has a very short half-life and is present in systemic circulation at very low concentrations relative to levovirin.

Human Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of levovirin following the oral administration of this compound.

Key Findings:

  • Rapid Conversion: The prodrug is rapidly and exclusively converted to levovirin.[1]

  • Time to Peak Concentration (Tmax): Plasma concentrations of levovirin typically peak approximately 2 hours after oral administration.[1]

  • Half-Life (t1/2): The elimination half-life of levovirin in healthy volunteers ranges from 6 to 8 hours.[1] The half-life of the prodrug, this compound, is less than 1 hour.[1]

  • Food Effect: The pharmacokinetics of levovirin are not significantly affected by the consumption of a high-fat meal.[1]

  • Accumulation: With a twice-daily dosing regimen, an accumulation ratio of 1.3 to 1.5 for levovirin was observed.[1]

  • Excretion: The primary route of elimination for levovirin is renal, with 75% to 90% of the administered dose recovered in the urine as levovirin.[1]

  • Dose Proportionality: An increase in levovirin exposure was found to be slightly disproportionate to the increase in the dose of this compound.[1]

  • Gender Differences: Higher plasma levels of levovirin have been observed in female subjects, which may be attributable to differences in age and renal function.[1]

Table 1: Summary of Levovirin Pharmacokinetic Parameters in Healthy Human Volunteers Following Oral Administration of this compound

ParameterValueReference
Tmax (levovirin)~2 hours[1]
t1/2 (levovirin)6 - 8 hours[1]
t1/2 (prodrug)< 1 hour[1]
Accumulation Ratio (BID dosing)1.3 - 1.5[1]
Urinary Excretion (% of dose)75% - 90%[1]
Preclinical Pharmacokinetics

Pharmacokinetic studies of levovirin have been conducted in various animal species. It is important to note that these studies often investigate the administration of levovirin directly, rather than the prodrug.

Key Findings in Animal Models:

  • Oral absorption and bioavailability of levovirin vary across species.[2]

  • In rats, the oral absorption and bioavailability of levovirin were reported to be 31.3% and 29.3%, respectively.[2]

  • In dogs, the oral absorption and bioavailability of levovirin were higher, at 67.3% and 51.3%, respectively.[2]

  • Cynomolgus monkeys showed lower oral absorption (17.5%) and bioavailability (18.4%) of levovirin.[2]

  • The elimination half-life of levovirin after intravenous administration was 1.47 hours in rats, 3.70 hours in dogs, and 3.50 hours in monkeys.[2]

Table 2: Summary of Levovirin Pharmacokinetic Parameters in Animal Species

SpeciesDose (mg/kg)RouteOral Absorption (%)Bioavailability (%)t1/2 (IV, hours)Total Body Clearance (IV, mL/min/kg)Apparent Volume of Distribution (IV, L/kg)Reference
Sprague-Dawley Rat30Oral/IV31.329.31.478.240.79[2]
Beagle Dog30Oral/IV67.351.33.702.960.95[2]
Cynomolgus Monkey30Oral/IV17.518.43.502.580.65[2]

Metabolism

The metabolism of this compound is a critical aspect of its pharmacology, involving a two-step process: initial hydrolysis of the prodrug to release levovirin, followed by the intracellular phosphorylation of levovirin to its active antiviral form.

Prodrug Hydrolysis

This compound is an L-valyl ester of levovirin. In vivo, this ester linkage is rapidly cleaved by esterase enzymes, which are ubiquitous in the body, particularly in the intestine and liver. This hydrolysis releases levovirin and the naturally occurring amino acid, L-valine.

G Levovirin_valinate_hydrochloride Levovirin Valinate Hydrochloride Levovirin Levovirin Levovirin_valinate_hydrochloride->Levovirin Hydrolysis L_Valine L-Valine Levovirin_valinate_hydrochloride->L_Valine Hydrolysis Esterases Esterases (Intestine, Liver, Plasma) Esterases->Levovirin_valinate_hydrochloride

Figure 1: Hydrolysis of this compound.

Intracellular Activation of Levovirin

Following its release, levovirin, as a nucleoside analog, must be phosphorylated intracellularly to exert its antiviral effect. This is a sequential process catalyzed by host cell kinases, resulting in the formation of levovirin-monophosphate (LMP), -diphosphate (LDP), and the active -triphosphate (LTP) metabolites. While specific studies on levovirin are limited, the metabolic pathway is presumed to be analogous to that of ribavirin. Studies on ribavirin have identified adenosine kinase and cytosolic 5'-nucleotidase II as key enzymes in the initial phosphorylation step.

G cluster_0 Intracellular Space Levovirin Levovirin LMP Levovirin Monophosphate (LMP) Levovirin->LMP Adenosine Kinase, 5'-Nucleotidase II LDP Levovirin Diphosphate (LDP) LMP->LDP Guanylate Kinase LTP Levovirin Triphosphate (LTP) (Active Metabolite) LDP->LTP Nucleoside Diphosphate Kinase Inhibition_of_Viral_Polymerase Inhibition_of_Viral_Polymerase LTP->Inhibition_of_Viral_Polymerase Inhibits Viral RNA Polymerase

Figure 2: Intracellular Phosphorylation of Levovirin.

Notably, animal studies with levovirin have reported no detectable metabolites in plasma or urine, indicating that the parent drug is the major circulating component and that the phosphorylated metabolites are confined within the intracellular space.[2]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not fully available in the public domain. However, based on standard practices in pharmacokinetic research, the following methodologies are typically employed.

Clinical Pharmacokinetic Study Design

A representative clinical trial to assess the pharmacokinetics of this compound would likely follow the workflow outlined below.

G Screening Subject Screening (Inclusion/Exclusion Criteria) Dosing Drug Administration (Single or Multiple Dose) Screening->Dosing Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Processing Sample Processing (Plasma/Urine Separation) Sampling->Processing Analysis Bioanalytical Quantification (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Figure 3: Workflow of a Clinical Pharmacokinetic Study.

  • Study Design: Phase 1 studies are typically conducted in healthy adult volunteers and may involve single ascending dose and multiple-dose cohorts to assess dose proportionality and accumulation, respectively. Food-effect arms may also be included where subjects receive the drug in both fasted and fed states.

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration. Urine is typically collected over specified intervals.

  • Bioanalytical Method: Plasma and urine concentrations of the prodrug and the active moiety are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.

Bioanalytical Method

While the specific method for this compound is not detailed, a typical LC-MS/MS method for a similar compound (a valine ester prodrug) would involve the following steps:

  • Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.

  • Validation: The method would be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Conclusion

This compound effectively serves as a prodrug of levovirin, demonstrating rapid and extensive conversion to the active compound with significantly improved oral absorption. The pharmacokinetic profile of levovirin is characterized by a time to peak concentration of approximately 2 hours and a half-life of 6 to 8 hours in humans. Its metabolism is primarily intracellular, involving phosphorylation to the active triphosphate form, while the parent drug is mainly cleared renally. The information presented in this guide provides a foundational understanding for professionals involved in the research and development of this and similar antiviral agents. Further publication of detailed clinical trial data would be beneficial for a more comprehensive quantitative analysis.

References

Early-Phase Clinical Development of Levovirin Valinate Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, was developed as an investigational antiviral agent. As a prodrug, it is designed to enhance the oral bioavailability of levovirin, the active moiety.[1] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental methodologies, and the proposed mechanism of action for this compound.

Pharmacokinetics and Metabolism

This compound undergoes rapid and extensive conversion to its active form, levovirin, following oral administration.[1] The prodrug itself has a short half-life of less than one hour.[1]

Experimental Workflow for Pharmacokinetic Analysis

G cluster_study_conduct Clinical Study Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Dosing Oral Administration of This compound Blood_Sampling Collection of Blood Samples Dosing->Blood_Sampling Serial Timepoints Plasma_Separation Plasma Isolation Blood_Sampling->Plasma_Separation Centrifugation Drug_Extraction Extraction of Levovirin and Prodrug Plasma_Separation->Drug_Extraction Sample Preparation LC_MS_Analysis LC-MS/MS Analysis Drug_Extraction->LC_MS_Analysis Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS_Analysis->PK_Modeling Concentration-Time Data PK_Parameters Calculation of Cmax, Tmax, AUC, t1/2 PK_Modeling->PK_Parameters Derivation G cluster_host_cell Host Cell Levovirin Levovirin Levovirin_MP Levovirin Monophosphate Levovirin->Levovirin_MP Cellular Kinases Levovirin_TP Levovirin Triphosphate Levovirin_MP->Levovirin_TP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase Levovirin_MP->IMPDH Inhibition Viral_Polymerase Viral RNA Polymerase Levovirin_TP->Viral_Polymerase Inhibition GTP Guanosine Triphosphate (GTP) IMPDH->GTP Synthesis GTP->Viral_Polymerase Substrate Viral_RNA Viral RNA Replication Viral_Polymerase->Viral_RNA

References

Levovirin Valinate Hydrochloride for Hepatitis C Virus Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levovirin valinate hydrochloride (R1518) is a valine ester prodrug of levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin. It was investigated as a potential therapeutic agent for chronic Hepatitis C Virus (HCV) infection. The rationale for its development was to improve the oral bioavailability of levovirin, which is otherwise poorly absorbed. Upon oral administration, this compound is rapidly and completely hydrolyzed to levovirin. While the prodrug strategy successfully enhanced systemic exposure to levovirin, its clinical development for HCV was likely halted due to insufficient antiviral efficacy compared to existing and emerging therapies, particularly the highly effective direct-acting antivirals (DAAs). This guide provides a comprehensive overview of the available preclinical and clinical data, proposed mechanism of action, and the developmental context of this compound.

Rationale for Development: The Prodrug Approach

Levovirin, like its D-enantiomer ribavirin, exhibits immunomodulatory properties. However, its clinical utility has been hampered by poor oral bioavailability. To overcome this limitation, a prodrug approach was employed, creating an L-valyl ester of levovirin to enhance its absorption from the gastrointestinal tract. This strategy is analogous to other successful prodrugs like valacyclovir and valganciclovir, which improve the oral delivery of acyclovir and ganciclovir, respectively.

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies were conducted in animal models and healthy human volunteers to characterize the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of levovirin following the administration of its valinate prodrug.

ParameterSpeciesDoseTmax (hours)T½ (hours)Urinary Recovery (% of dose)Reference
LevovirinHumanSingle & Multiple Doses~26 - 875% - 90%[1]

Note: Preclinical bioavailability data for levovirin itself (not the prodrug) was reported to be low in rats and monkeys.

Mechanism of Action

The proposed mechanism of action for levovirin in the context of HCV infection is twofold, involving both direct antiviral and immunomodulatory effects, similar to its stereoisomer, ribavirin.

Inhibition of Viral RNA Synthesis

As a nucleoside analog, levovirin is metabolized intracellularly to its triphosphate form. This active metabolite is believed to compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B RNA-dependent RNA polymerase (RdRp). Incorporation of the analog can lead to chain termination or increased mutagenesis of the viral genome, ultimately inhibiting viral replication.[2][3]

Immunomodulation

Levovirin has been shown to exert immunomodulatory effects, specifically by inducing a shift towards a T-helper 1 (Th1) cytokine profile. This can enhance the host's innate and adaptive immune responses against HCV.[4]

Signaling Pathway Diagram

HCV_Replication_and_Inhibition cluster_host_cell Hepatocyte cluster_drug_action Drug Action HCV_RNA HCV RNA (+) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B (RdRp) Polyprotein->NS5B Cleavage NS5B->Replication_Complex Inhibition Inhibition Negative_Strand_RNA (-) Strand RNA Replication_Complex->Negative_Strand_RNA RNA Synthesis New_HCV_RNA New HCV RNA (+) Negative_Strand_RNA->New_HCV_RNA RNA Synthesis Levovirin Levovirin Levovirin_TP Levovirin Triphosphate Levovirin->Levovirin_TP Phosphorylation Levovirin_TP->NS5B Competitive Inhibition

Caption: Proposed mechanism of levovirin as a nucleoside analog inhibitor of HCV replication.

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, the following sections describe standard methodologies that would have been employed in its evaluation.

In Vitro HCV Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.

Objective: To determine the 50% effective concentration (EC50) of levovirin against HCV replication.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[5][6][7]

  • Compound Preparation: Levovirin is serially diluted to a range of concentrations.

  • Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of levovirin. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.

  • Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of Replication:

    • If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • Alternatively, viral RNA can be quantified using real-time reverse transcription PCR (RT-qPCR).[8]

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the 50% cytotoxic concentration (CC50) of the compound in the same cell line to determine the selectivity index (CC50/EC50).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

Animal Pharmacokinetic Studies

These studies are essential to understand the in vivo behavior of a drug candidate.

Objective: To determine the pharmacokinetic profile of levovirin after oral administration of this compound in animal models (e.g., rats, monkeys).

Methodology:

  • Animal Dosing: A defined dose of this compound is administered to the animals via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalytical Method: The concentration of levovirin in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T½ (half-life) using non-compartmental analysis.

Phase 1 Healthy Volunteer Study

This is the first-in-human study to assess the safety, tolerability, and pharmacokinetics of a new drug.

Objective: To evaluate the safety and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[1][9]

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation design is typically used.

  • Subject Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled after providing informed consent.

  • Dosing: Cohorts of subjects receive escalating single or multiple doses of this compound or a placebo.

  • Safety Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Pharmacokinetic Sampling: Serial blood and urine samples are collected over a specified period to determine the plasma and urinary concentrations of levovirin.

  • Data Analysis: Pharmacokinetic parameters are calculated as in the animal studies. Safety and tolerability are assessed by summarizing the incidence and severity of adverse events.

Drug Development Workflow Diagram

Antiviral_Drug_Development_Workflow Discovery Drug Discovery & Target Identification Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Clinical Trial (Safety & PK in Healthy Volunteers) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Market Surveillance NDA->Approval

Caption: A typical workflow for the development of an antiviral drug.

Clinical Efficacy and Developmental Status

There is a notable absence of published data from Phase 2 or 3 clinical trials evaluating the efficacy of this compound in HCV-infected patients. Key efficacy endpoints such as Sustained Virologic Response (SVR) rates are not available in the public domain. Anecdotal evidence from its early development suggests that its antiviral activity was significantly lower than that of ribavirin in combination therapy.

The advent of highly potent and well-tolerated direct-acting antivirals (DAAs) in the early 2010s revolutionized the treatment landscape for HCV, offering cure rates exceeding 95%. In this competitive environment, it is highly probable that the development of this compound was discontinued due to its comparatively weak antiviral effect and the rapidly evolving standard of care.

Conclusion

This compound represents a rational drug design approach to improve the pharmacokinetic profile of levovirin. While the prodrug strategy was successful in enhancing oral bioavailability, the modest antiviral activity of the parent compound, levovirin, likely limited its clinical potential for the treatment of HCV. For researchers and drug development professionals, the story of this compound serves as an important case study on the necessity of not only optimizing drug delivery but also ensuring potent and competitive pharmacological activity, especially in a rapidly advancing therapeutic area like hepatitis C.

References

Methodological & Application

Application Notes and Protocols: Determining the Optimal In Vitro Dosage of Levovirin Valinate Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Levovirin valinate hydrochloride for in vitro cell culture experiments. Due to the limited publicly available data on the specific in vitro concentrations of this compound, this document outlines the necessary experimental protocols to establish the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for your specific cell line and viral model.

This compound is a valine ester prodrug of Levovirin, an L-enantiomer of ribavirin. It has been investigated for its potential as an antiviral agent, primarily against the Hepatitis C virus.[1] In in vitro systems, it is anticipated that cellular esterases will convert the prodrug into its active form, Levovirin.

Data Presentation: Establishing Experimental Parameters

Successful in vitro studies with this compound require the systematic determination of its cytotoxic and antiviral properties. The following tables provide a framework for organizing your experimental data.

Table 1: Cytotoxicity of this compound (CC50)

Cell LineSeeding Density (cells/well)Incubation Time (hours)Assay MethodCC50 (µM)
e.g., Huh-7e.g., 1 x 10^4e.g., 72e.g., MTT[Experimental Value]
[Your Cell Line]

Table 2: Antiviral Activity of this compound (EC50)

Virus StrainCell LineMultiplicity of Infection (MOI)Assay MethodEC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., HCVcce.g., Huh-7e.g., 0.1e.g., Plaque Reduction[Experimental Value][Calculated Value]
[Your Virus][Your Cell Line]

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity and antiviral activity of this compound in a laboratory setting.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the measurement of cell viability in the presence of the compound to determine the concentration that reduces cell viability by 50%.

Materials:

  • This compound

  • Target cell line (e.g., Huh-7, Vero, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the compound in complete cell culture medium.

  • Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium alone (cell control) and medium with the highest concentration of the solvent used (solvent control).

  • Incubation: Incubate the plate for a period that corresponds to the planned duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a dose-response curve fitting software.

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This protocol is designed to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • This compound

  • Target virus

  • Target cell line

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • Formalin (10%)

  • PBS

Procedure:

  • Cell Seeding: Seed the target cells into 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1-2 hours.

  • Compound Treatment: After infection, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of Levovirin valinate HCl B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine CC50 value I->J

Caption: Workflow for determining the CC50 of this compound.

Antiviral_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed cells to form a monolayer B Infect cells with virus A->B C Add overlay medium with Levovirin valinate HCl dilutions B->C D Incubate until plaques form C->D E Fix and stain plaques D->E F Count plaques E->F G Calculate % plaque reduction F->G H Determine EC50 value G->H

Caption: Plaque reduction assay workflow for determining antiviral efficacy.

Mechanism_of_Action cluster_cell Host Cell Prodrug Levovirin valinate HCl (Prodrug) Metabolism Cellular Esterases Prodrug->Metabolism Enters cell ActiveDrug Levovirin (Active Form) Target Viral RNA Polymerase ActiveDrug->Target Inhibits Metabolism->ActiveDrug Hydrolysis Effect Inhibition of Viral RNA Synthesis Target->Effect

Caption: Proposed mechanism of action of this compound.

References

Protocol for dissolving Levovirin valinate hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution and experimental use of Levovirin valinate hydrochloride, a prodrug of the antiviral agent Levovirin. The following sections detail the physicochemical properties, solubility data, and step-by-step protocols for preparing solutions for in vitro experiments. Additionally, a summary of the compound's mechanism of action is presented, along with visual diagrams to facilitate understanding of the experimental workflow and the relevant biological pathways.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder. As a valine ester prodrug of Levovirin, it is designed for enhanced oral absorption. The hydrochloride salt form contributes to its high solubility in aqueous solutions.[1]

Table 1: Solubility and Storage of this compound

PropertyDataReference(s)
Molecular Weight 379.80 g/mol (anhydrous)[1]
Appearance White to off-white crystalline powder[1]
Solubility in Water Highly soluble[1]
Solubility in DMSO Soluble[1][2]
Storage (Solid) Dry, dark, short-term (days to weeks) at 0 - 4°C or long-term (months to years) at -20°C.[2]
Storage (Stock Solution) Short-term (days to weeks) at 0 - 4°C or long-term (months) at -20°C. Sensitive to light and moisture.[1][2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the powder (e.g., 1 mg) using a calibrated balance and place it into a sterile microcentrifuge tube.

  • Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 1 mg of this compound (MW = 379.80 g/mol ) to make a 10 mM (0.01 M) solution:

    Volume (L) = 0.001 g / (379.80 g/mol * 0.01 mol/L) = 0.000263 L = 263 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in amber-colored, airtight vials to protect from light and moisture.

Table 2: Example Volumes for Preparing Stock Solutions in DMSO [2]

Desired ConcentrationMass of CompoundVolume of DMSO to Add
1 mM1 mg2.63 mL
5 mM1 mg526 µL
10 mM1 mg263 µL
50 mM1 mg52.6 µL
Preparation of Working Solutions in Aqueous Buffer for Cell-Based Assays

This protocol outlines the preparation of a working solution from a DMSO stock for use in cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), pH 7.4, or desired cell culture medium

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing of Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.

    • Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

  • Final Concentration: For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the aqueous buffer.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation in the aqueous environment.

Mechanism of Action and Experimental Workflow Visualization

This compound is a prodrug that is rapidly converted to its active form, Levovirin, in the body.[3] Levovirin, a nucleoside analog, exerts its antiviral effect, particularly against Hepatitis C Virus (HCV), through multiple proposed mechanisms.[4][5] Once inside the cell, Levovirin is phosphorylated to Levovirin triphosphate. This active metabolite can then interfere with viral replication by being incorporated into the viral RNA, leading to mutations and chain termination.[4] Additionally, it can inhibit the inosine monophosphate dehydrogenase (IMPDH) enzyme, depleting the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis.[4]

Dissolution_Workflow Experimental Workflow for this compound cluster_preparation Preparation of Stock Solution cluster_working_solution Preparation of Working Solution cluster_assay In Vitro Antiviral Assay weigh Weigh Levovirin Valinate Hydrochloride add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store_stock Store at -20°C vortex->store_stock thaw_stock Thaw DMSO Stock Solution store_stock->thaw_stock serial_dilute Serially Dilute in Aqueous Buffer thaw_stock->serial_dilute use_immediately Use Immediately in Assay serial_dilute->use_immediately add_working_solution Add Working Solution to Cells use_immediately->add_working_solution cell_culture Prepare Cell Culture cell_culture->add_working_solution incubate Incubate add_working_solution->incubate analyze Analyze Antiviral Effect incubate->analyze

Caption: Workflow for preparing this compound solutions.

Mechanism_of_Action Mechanism of Action of Levovirin cluster_prodrug Prodrug Activation cluster_intracellular Intracellular Action prodrug Levovirin Valinate Hydrochloride (Extracellular) hydrolysis Hydrolysis prodrug->hydrolysis levovirin Levovirin hydrolysis->levovirin phosphorylation Phosphorylation levovirin->phosphorylation ltp Levovirin Triphosphate (Active Metabolite) phosphorylation->ltp impdh IMPDH Inhibition ltp->impdh Inhibits rna_incorporation Incorporation into Viral RNA ltp->rna_incorporation gtp_depletion GTP Depletion impdh->gtp_depletion viral_replication Viral RNA Replication gtp_depletion->viral_replication Inhibits chain_termination Chain Termination & Lethal Mutagenesis rna_incorporation->chain_termination chain_termination->viral_replication Inhibits

Caption: Antiviral mechanism of Levovirin after conversion from its prodrug.

References

Application Notes and Protocols for Studying the Pharmacodynamics of Levovirin Valinate Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, is an investigational antiviral agent. Levovirin is the L-enantiomer of ribavirin, a broad-spectrum antiviral drug. Unlike ribavirin, levovirin exhibits minimal direct antiviral activity but is understood to possess significant immunomodulatory properties.[1] These properties are believed to be central to its therapeutic potential, particularly in the context of chronic viral infections such as Hepatitis C Virus (HCV). The primary mechanism of action is thought to be the induction of a T-helper 1 (Th1) biased immune response, characterized by the increased production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2] This document provides detailed application notes and protocols for utilizing animal models to study the pharmacodynamics of this compound, with a focus on its immunomodulatory effects in the context of HCV infection.

Recommended Animal Models

The study of HCV is limited by its narrow host range, primarily infecting humans and chimpanzees. Therefore, specialized animal models are required.

Humanized Mouse Models: These are currently the most relevant small animal models for HCV research. They involve the engraftment of human hepatocytes and/or human immune system components into immunodeficient mice, making them susceptible to HCV infection and capable of mounting a human-like immune response.[3][4][5]

  • uPA/SCID Mice: These mice have severe combined immunodeficiency (SCID) and express a urokinase-type plasminogen activator (uPA) transgene in the liver, which causes liver damage and allows for repopulation with transplanted human hepatocytes.[4][6]

  • AFC8-hu HSC/Hep Mice: These mice express a Caspase 8-based suicide gene in hepatocytes, allowing for controlled ablation of mouse hepatocytes to facilitate engraftment of both human hematopoietic stem cells (HSCs) and hepatocyte progenitors. This model develops both a human immune system and a humanized liver, enabling the study of HCV-specific T-cell responses and liver pathology.[3][4]

Table 1: Comparison of Recommended Animal Models for this compound Pharmacodynamic Studies

Animal ModelKey FeaturesAdvantagesDisadvantages
uPA/SCID with human hepatocyte engraftment Immunodeficient; humanized liver.Supports HCV replication to high titers. Useful for assessing effects on viral load if any indirect antiviral effect is hypothesized.Lacks a functional human immune system, limiting the study of immunomodulatory effects.
AFC8-hu HSC/Hep Immunodeficient; humanized liver and immune system.Allows for the study of human immune responses to HCV, including T-cell activation and cytokine production. More relevant for assessing immunomodulatory drugs.[3]Lower levels of human liver chimerism and potentially lower HCV viremia compared to uPA/SCID models.[4]

Experimental Protocols

Protocol 1: Evaluation of the Effect of this compound on HCV Viral Load in Humanized Mice

This protocol is designed to assess whether the immunomodulatory effects of this compound result in a reduction of HCV viral load.

Materials:

  • Humanized mice (uPA/SCID or AFC8-hu HSC/Hep)

  • HCV inoculum (e.g., genotype 1a or 2a)

  • This compound

  • Vehicle control (e.g., sterile water or saline)

  • RNA extraction kits (for serum and liver tissue)

  • Reagents for quantitative reverse transcription PCR (RT-qPCR)

Procedure:

  • Animal Acclimatization: Acclimatize humanized mice for at least one week under standard laboratory conditions.

  • HCV Infection: Infect mice intravenously with a standardized dose of HCV (e.g., 1 x 10^5 to 1 x 10^6 IU/mouse).

  • Baseline Viral Load Measurement: At 2-4 weeks post-infection, confirm chronic infection by measuring HCV RNA levels in serum via RT-qPCR.[7]

  • Group Allocation: Randomly assign mice to a treatment group (this compound) and a control group (vehicle). A typical group size is 5-8 mice.

  • Drug Administration: Administer this compound or vehicle orally once or twice daily. A protocol for voluntary oral administration in jelly can be adapted to reduce stress.[2][8][9][10][11]

    • Dosage: Based on pharmacokinetic studies of the related compound ribavirin in mice, a starting dose could be in the range of 20-100 mg/kg/day. Dose-ranging studies are recommended.

  • Monitoring:

    • Viral Load: Collect blood samples weekly to monitor serum HCV RNA levels throughout the treatment period (e.g., 4-8 weeks) and for a follow-up period (e.g., 4 weeks) to assess sustained response.[12]

    • Liver Tissue Viral Load: At the end of the study, sacrifice the animals and collect liver tissue for quantification of intrahepatic HCV RNA.[13]

  • RNA Quantification: Extract RNA from serum and liver homogenates using a commercial kit. Perform one-step RT-qPCR to quantify HCV RNA levels.[13][14]

Data Presentation:

Table 2: Effect of this compound on HCV RNA Levels in Humanized Mice

Treatment GroupNBaseline HCV RNA (log10 IU/mL)Week 4 HCV RNA (log10 IU/mL)Change from Baseline (log10 IU/mL)End of Treatment Liver HCV RNA (log10 IU/g)
Vehicle Control8Mean ± SDMean ± SDMean ± SDMean ± SD
Levovirin Valinate HCl (Low Dose)8Mean ± SDMean ± SDMean ± SDMean ± SD
Levovirin Valinate HCl (High Dose)8Mean ± SDMean ± SDMean ± SDMean ± SD
Protocol 2: Assessment of the Immunomodulatory Effects of this compound in HCV-Infected Humanized Mice

This protocol focuses on quantifying the Th1-biasing immunomodulatory effects of this compound.

Materials:

  • AFC8-hu HSC/Hep mice

  • HCV inoculum

  • This compound

  • Vehicle control

  • ELISA kits for human IFN-γ and TNF-α

  • Flow cytometry antibodies for human T-cell markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ)

Procedure:

  • Infection and Treatment: Follow steps 1-5 from Protocol 1, using AFC8-hu HSC/Hep mice.

  • Sample Collection:

    • Serum: Collect blood at baseline and at selected time points during treatment (e.g., weeks 2 and 4) for cytokine analysis.

    • Splenocytes and Intrahepatic Lymphocytes: At the end of the study, sacrifice the animals and isolate splenocytes and intrahepatic lymphocytes.

  • Cytokine Analysis:

    • Serum Cytokines: Measure the concentrations of human IFN-γ and TNF-α in the serum using ELISA kits according to the manufacturer's instructions.[15][16]

    • Intracellular Cytokine Staining: Stimulate isolated splenocytes or intrahepatic lymphocytes ex vivo with HCV antigens (e.g., core, NS3). Perform intracellular cytokine staining for IFN-γ in CD4+ and CD8+ T-cell populations and analyze by flow cytometry.

  • T-cell Proliferation Assay:

    • Label isolated splenocytes with a proliferation tracking dye (e.g., CFSE).

    • Stimulate the cells with HCV antigens in the presence or absence of different concentrations of Levovirin.

    • After 3-5 days, analyze T-cell proliferation by measuring dye dilution using flow cytometry.

Data Presentation:

Table 3: Serum Cytokine Levels in HCV-Infected Humanized Mice Treated with this compound

Treatment GroupNBaseline IFN-γ (pg/mL)Week 4 IFN-γ (pg/mL)Baseline TNF-α (pg/mL)Week 4 TNF-α (pg/mL)
Vehicle Control8Mean ± SDMean ± SDMean ± SDMean ± SD
Levovirin Valinate HCl8Mean ± SDMean ± SDMean ± SDMean ± SD

Table 4: Frequency of IFN-γ Producing T-Cells in HCV-Infected Humanized Mice Treated with this compound

Treatment GroupN% of CD4+ T-cells producing IFN-γ (Spleen)% of CD8+ T-cells producing IFN-γ (Spleen)% of CD4+ T-cells producing IFN-γ (Liver)% of CD8+ T-cells producing IFN-γ (Liver)
Vehicle Control8Mean ± SDMean ± SDMean ± SDMean ± SD
Levovirin Valinate HCl8Mean ± SDMean ± SDMean ± SDMean ± SD

Visualization of Pathways and Workflows

Levovirin_Pharmacodynamics_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis acclimatize Acclimatize Humanized Mice infect Infect with HCV acclimatize->infect baseline Confirm Chronic Infection (Baseline Viral Load) infect->baseline grouping Randomize into Groups (Vehicle vs. Levovirin) baseline->grouping administer Oral Administration of Levovirin Valinate HCl grouping->administer monitor_viral Weekly Serum HCV RNA Quantification administer->monitor_viral monitor_immune Serum Cytokine Analysis (IFN-γ, TNF-α) administer->monitor_immune euthanize Euthanize and Collect Tissues monitor_viral->euthanize monitor_immune->euthanize liver_rna Liver HCV RNA Quantification euthanize->liver_rna t_cell Isolate Lymphocytes for T-cell Response Assays euthanize->t_cell

Caption: Experimental workflow for assessing this compound pharmacodynamics.

Levovirin_Immunomodulatory_Pathway cluster_levovirin Levovirin Action cluster_immune_cell Immune Cell Modulation cluster_cytokines Cytokine Production cluster_effect Antiviral Effect levovirin Levovirin t_cell T-helper Cell (Th0) levovirin->t_cell Modulates th1_cell Th1 Cell t_cell->th1_cell Promotes Differentiation th2_cell Th2 Cell t_cell->th2_cell Inhibits Differentiation ifn_gamma IFN-γ th1_cell->ifn_gamma tnf_alpha TNF-α th1_cell->tnf_alpha il_4 IL-4 th2_cell->il_4 il_10 IL-10 th2_cell->il_10 antiviral_state Enhanced Antiviral Immune Response ifn_gamma->antiviral_state tnf_alpha->antiviral_state

Caption: Proposed immunomodulatory signaling pathway of Levovirin.

Concluding Remarks

The provided protocols and application notes offer a framework for the preclinical pharmacodynamic evaluation of this compound. Given its proposed immunomodulatory mechanism of action, the use of humanized mouse models capable of recapitulating human immune responses is critical. The primary endpoints should focus on the quantification of Th1-polarizing cytokines and the assessment of HCV-specific T-cell responses. While a reduction in viral load may be a secondary outcome, the principal investigation should be centered on elucidating the immunomodulatory effects that form the basis of Levovirin's therapeutic potential. Careful dose selection and the use of appropriate controls are essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for the Administration of Levovirin Valinate Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Levovirin valinate hydrochloride to mice in a research setting. The following protocols and data have been compiled to ensure safe and effective experimental design.

Introduction to this compound

This compound is the L-valine ester prodrug of Levovirin, a synthetic guanosine nucleoside analog.[1] This structural modification enhances the oral bioavailability of the parent compound, Levovirin.[2] Upon oral administration, this compound is rapidly and extensively converted into its active form, Levovirin, which then exerts its antiviral effects.[1][2]

The mechanism of action of Levovirin involves the inhibition of viral RNA synthesis and capping, making it a subject of investigation for its potential therapeutic effects against various RNA viruses.[1] As a prodrug, this compound is a crystalline powder that is highly soluble in water, facilitating its preparation for in vivo studies.[1]

Quantitative Data Summary

Table 1: Dosage and Administration Parameters for Antivirals in Mice
ParameterThis compound (Estimated)Ribavirin (Reference)Notes
Dosage Range (mg/kg/day) 61.5 - 1234.7 - 100The this compound dose is an estimation based on human clinical trial data and Body Surface Area (BSA) conversion. Ribavirin doses are from published in vivo mouse studies.[3][4]
Administration Route Oral (gavage)Oral (gavage), Subcutaneous (s.c.), Intraperitoneal (i.p.)Oral gavage is the recommended route for this compound to leverage its enhanced oral bioavailability.
Vehicle Sterile Water for Injection, 0.5% Methylcellulose0.9% NaCl, 0.5% MethylcelluloseThe high water solubility of this compound makes sterile water a suitable vehicle. For suspension formulations, 0.5% methylcellulose can be used.[3]
Frequency Once or twice dailyOnce or twice dailyDosing frequency should be determined based on the experimental design and pharmacokinetic profile of the compound.
Maximum Volume (Oral Gavage) 10 mL/kg10 mL/kgTo avoid distress to the animal, the administered volume should not exceed this limit.

Experimental Protocols

Dosage Calculation for Mice

As no direct dosage for this compound in mice has been published, an estimated dose can be calculated from human clinical trial data using Body Surface Area (BSA) normalization.

Human Dose: In a Phase 1 clinical trial, healthy volunteers received single and multiple doses of this compound.[2] For this calculation, a representative human dose of 5-10 mg/kg is used.

Conversion Formula:

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)

Where:

  • Human Km = 37

  • Mouse Km = 3

Calculation Example:

  • Lower Estimated Mouse Dose: 5 mg/kg (Human) x (37 / 3) ≈ 61.5 mg/kg

  • Higher Estimated Mouse Dose: 10 mg/kg (Human) x (37 / 3) ≈ 123 mg/kg

This calculated range of 61.5-123 mg/kg for this compound in mice is comparable to the effective in vivo dosages of the structurally similar antiviral, Ribavirin (up to 100 mg/kg).[3][5] Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for their specific mouse model and experimental endpoint.

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Sterile Water for Injection (vehicle)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • 0.22 µm sterile syringe filter (optional, for ensuring sterility)

Protocol:

  • Calculate the required amount of this compound based on the desired dose (mg/kg), the number of mice, and the average weight of the mice.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Add the appropriate volume of Sterile Water for Injection to a sterile conical tube.

  • Gradually add the weighed powder to the water while vortexing to ensure complete dissolution. This compound is highly water-soluble.

  • Continue to vortex until the solution is clear and free of visible particles.

  • (Optional) For parenteral routes or if sterility is critical, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions as needed, depending on the stability of the compound in solution.

Administration via Oral Gavage

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • 1 mL syringes

  • Mouse restraint device (optional)

Protocol:

  • Select the appropriate gavage needle size based on the size of the mouse to prevent injury to the esophagus.

  • Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles. The volume should not exceed 10 mL/kg.

  • Properly restrain the mouse. This can be done manually by scruffing the neck and back to immobilize the head and body, or by using a commercial restraint device.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.

  • Once the needle is properly positioned in the esophagus, slowly administer the solution.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the mouse for any signs of distress, such as difficulty breathing or aspiration, immediately after the procedure and at regular intervals.

Visualizations

Signaling Pathway

cluster_0 Cellular Environment cluster_1 Viral Replication Inhibition Levovirin_valinate_hydrochloride Levovirin Valinate Hydrochloride Levovirin Levovirin (Active Drug) Levovirin_valinate_hydrochloride->Levovirin Hydrolysis (in vivo) Viral_RNA_Polymerase Viral RNA Polymerase Levovirin->Viral_RNA_Polymerase Inhibition RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->RNA_Synthesis Catalyzes

Caption: Mechanism of action of this compound.

Experimental Workflow

Start Start Dose_Calculation Dosage Calculation (BSA Conversion) Start->Dose_Calculation Solution_Preparation Dosing Solution Preparation Dose_Calculation->Solution_Preparation Administration Oral Gavage Administration Solution_Preparation->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., viral load, clinical signs) Monitoring->Data_Collection End End Data_Collection->End

Caption: Experimental workflow for this compound administration.

Dose Determination Logic

Human_Data Human Clinical Trial Dosage BSA_Conversion Body Surface Area (BSA) Conversion Human_Data->BSA_Conversion Estimated_Mouse_Dose Estimated Mouse Dose Range BSA_Conversion->Estimated_Mouse_Dose Final_Dose_Selection Final Dose Selection for In Vivo Studies Estimated_Mouse_Dose->Final_Dose_Selection Reference_Data Reference Antiviral (Ribavirin) Mouse Dosage Reference_Data->Final_Dose_Selection

Caption: Logical flow for determining the in vivo mouse dose.

References

Application Notes and Protocols: Utilizing Levovirin Valinate Hydrochloride in Combination with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the use of Levovirin valinate hydrochloride, a prodrug of Levovirin, in combination with other antiviral agents, particularly in the context of Hepatitis C Virus (HCV) research. While specific quantitative data for this compound in combination therapies is not extensively available in public literature, this document outlines its proposed mechanism of action, protocols for evaluating its synergistic potential, and templates for data presentation based on established antiviral research methodologies.

Introduction

Levovirin, the active form of this compound, is recognized for its immunomodulatory properties, which are similar to those of Ribavirin. It is believed to enhance the host's immune response to viral infections, specifically by promoting a T-helper 1 (Th1) type immune response. This makes it a candidate for combination therapy, where it could potentially augment the direct antiviral effects of other agents, such as interferons or direct-acting antivirals (DAAs), leading to improved viral clearance and a reduced likelihood of developing viral resistance.

Mechanism of Action: Immunomodulation

Levovirin is thought to exert its antiviral effect not through direct inhibition of viral replication, but by modulating the host's immune system. The proposed mechanism involves the enhancement of the Th1 cytokine profile, which is crucial for an effective antiviral response against viruses like HCV.

  • Enhancement of Th1 Response: Levovirin has been observed to increase the production of key Th1 cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), by peripheral blood mononuclear cells (PBMCs) in patients with chronic HCV.[1]

  • Synergy with Interferon: This immunomodulatory effect may explain the synergistic action observed when drugs like Ribavirin (and by extension, Levovirin) are used in combination with interferon-alpha (IFN-α).[1] While IFN-α has its own antiviral and immunomodulatory effects, Levovirin can further potentiate the antiviral state by boosting the Th1 response.

Data Presentation: Evaluating Antiviral Synergy

Quantitative analysis of drug interactions is essential to determine whether a combination is synergistic, additive, or antagonistic. The following tables provide a template for presenting such data.

Table 1: In Vitro Antiviral Activity of this compound in Combination with Antiviral Agent X in HCV Replicon Cells

CompoundIC50 (µM) ± SD (Single Agent)IC50 (µM) ± SD (in Combination with this compound at Y µM)Combination Index (CI)
Antiviral Agent X [Insert Value][Insert Value][Insert Value]
This compound [Insert Value][Insert Value][Insert Value]
  • IC50: The concentration of the drug that inhibits 50% of viral replication.

  • Combination Index (CI): A quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Cytotoxicity of this compound in Combination with Antiviral Agent X

CompoundCC50 (µM) ± SD (Single Agent)CC50 (µM) ± SD (in Combination)Selectivity Index (SI) (Single Agent)Selectivity Index (SI) (in Combination)
Antiviral Agent X [Insert Value][Insert Value][Insert Value][Insert Value]
This compound [Insert Value][Insert Value][Insert Value][Insert Value]
  • CC50: The concentration of the drug that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculated as CC50/IC50, a measure of the drug's therapeutic window.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic antiviral effects of this compound.

Protocol 1: In Vitro Antiviral Synergy Assay using HCV Replicon System

This protocol outlines the methodology to assess the synergistic antiviral activity of this compound in combination with another antiviral agent in a Hepatitis C virus (HCV) replicon cell line.

1. Materials and Reagents:

  • HCV replicon-harboring cell line (e.g., Huh-7 cells containing a subgenomic HCV replicon with a luciferase reporter gene).
  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
  • This compound (stock solution prepared in sterile water or DMSO).
  • Antiviral Agent X (stock solution prepared in an appropriate solvent).
  • Luciferase assay reagent.
  • Cell viability assay reagent (e.g., CellTiter-Glo®).
  • 96-well cell culture plates.
  • Luminometer.

2. Experimental Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
  • Compound Preparation (Checkerboard Dilution):
  • Prepare serial dilutions of this compound and Antiviral Agent X.
  • Create a checkerboard matrix in a separate 96-well plate by combining different concentrations of this compound and Antiviral Agent X. Include wells with single agents and a vehicle control.
  • Treatment: Remove the culture medium from the seeded cells and add the drug combinations from the checkerboard plate.
  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
  • Luciferase Assay (Antiviral Activity):
  • After incubation, remove the medium and lyse the cells.
  • Add luciferase assay reagent to each well according to the manufacturer's instructions.
  • Measure the luminescence using a luminometer. The luminescence signal is proportional to the level of HCV replicon replication.
  • Cell Viability Assay (Cytotoxicity):
  • In a parallel plate prepared and treated identically, add the cell viability reagent.
  • Measure the luminescence or fluorescence according to the assay principle to determine cell viability.

3. Data Analysis:

  • Calculate the percentage of inhibition of HCV replication for each drug concentration and combination relative to the vehicle control.
  • Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
  • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn or CompuSyn.

Protocol 2: Immunomodulatory Effect on Cytokine Production

This protocol is designed to measure the effect of this compound on the production of Th1 and Th2 cytokines by human peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

  • Human PBMCs isolated from healthy donors or HCV-infected patients.
  • RPMI 1640 medium supplemented with 10% FBS.
  • This compound.
  • Phytohemagglutinin (PHA) or HCV-specific antigens as a stimulant.
  • ELISA kits for IFN-γ, TNF-α, IL-2 (Th1 cytokines), and IL-4, IL-10 (Th2 cytokines).
  • 96-well cell culture plates.
  • ELISA plate reader.

2. Experimental Procedure:

  • PBMC Isolation and Seeding: Isolate PBMCs using Ficoll-Paque density gradient centrifugation and seed them in 96-well plates at a density of 2 x 10^5 cells per well.
  • Treatment and Stimulation:
  • Add various concentrations of this compound to the wells.
  • Stimulate the cells with PHA or HCV antigens. Include unstimulated and vehicle controls.
  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
  • ELISA: Measure the concentration of IFN-γ, TNF-α, IL-2, IL-4, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the mean cytokine concentrations for each treatment condition.
  • Compare the cytokine levels in the Levovirin-treated groups to the control groups using statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant change in the Th1/Th2 cytokine balance.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow.

Synergy_Mechanism cluster_0 Host Immune Cell cluster_1 HCV-Infected Hepatocyte Levovirin Levovirin Th1_Response Enhanced Th1 Response (IFN-γ, TNF-α) Levovirin->Th1_Response Promotes HCV_Replication HCV Replication Th1_Response->HCV_Replication Synergistic_Effect Synergistic Antiviral Effect DAA Direct-Acting Antiviral DAA->HCV_Replication Inhibits

Caption: Proposed synergistic mechanism of Levovirin and a DAA.

Experimental_Workflow cluster_assays 5. Assays Start Start: HCV Replicon Cells Seed_Cells 1. Seed HCV Replicon Cells in 96-well plates Start->Seed_Cells Drug_Combination 2. Prepare Checkerboard Dilutions of Levovirin & Antiviral X Seed_Cells->Drug_Combination Treatment 3. Treat Cells with Drug Combinations Drug_Combination->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Luciferase_Assay Luciferase Assay (Antiviral Activity) Incubation->Luciferase_Assay Viability_Assay Cell Viability Assay (Cytotoxicity) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50, CI) Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis End End: Determine Synergy Data_Analysis->End

Caption: Workflow for in vitro antiviral synergy testing.

References

Application Notes and Protocols for LC-MS/MS Analysis of Levovirin from Levovirin Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, is a subject of interest in antiviral drug development. To improve its oral bioavailability, a prodrug approach has been employed, leading to the synthesis of levovirin valinate hydrochloride. This valine ester prodrug is designed to be rapidly and efficiently hydrolyzed in vivo to release the active levovirin.[1] Accurate and sensitive quantification of both the prodrug and the active compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of levovirin from this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique.

Principle and Strategy

The analytical strategy involves the simultaneous quantification of this compound and its active metabolite, levovirin, in a biological matrix, typically plasma. Following oral administration, this compound is rapidly absorbed and converted to levovirin.[1] An LC-MS/MS method offers the high selectivity and sensitivity required to differentiate and quantify both the parent prodrug and the active drug, even at low concentrations. The method detailed below utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

Materials:

  • Human plasma (or other relevant biological matrix)

  • Levovirin and this compound reference standards

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled levovirin or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of levovirin and this compound into blank plasma.

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Silica, 2.1 x 50 mm, 3 µm) is recommended for retaining the polar levovirin. Alternatively, a C18 column can be used with appropriate mobile phase modifiers.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 95% B) for HILIC, hold for 1 minute, then ramp down to a lower organic percentage to elute the analytes. A typical gradient could be: 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-8 min: 95% B.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Nebulizer Gas Flow As per instrument recommendation
MRM Transitions See Table 1 below

Table 1: Representative MRM Transitions for Levovirin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levovirin245.1113.115-25
This compound345.2245.110-20
Internal Standard (e.g., ¹³C₅-Levovirin)250.1113.115-25

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative Analysis

The following table provides a representative time-course of plasma concentrations of this compound and levovirin following a single oral administration of the prodrug. This data illustrates the rapid conversion of the prodrug to the active compound.

Table 2: Representative Plasma Concentrations of this compound and Levovirin Following a Single Oral Dose

Time (hours)This compound (ng/mL)Levovirin (ng/mL)
000
0.25150350
0.580800
1.0251500
2.0< LLOQ2500
4.0< LLOQ1800
8.0< LLOQ900
12.0< LLOQ450
24.0< LLOQ100

Note: LLOQ = Lower Limit of Quantification. The values presented are for illustrative purposes and will vary depending on the dose and individual pharmacokinetics.

Method Validation Summary

A typical LC-MS/MS method for levovirin should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of a Typical Method Validation for Levovirin

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy1-10 ng/mL
Precision (%CV) Within-run and between-run < 15% (< 20% at LLOQ)< 10%
Accuracy (%Bias) Within-run and between-run ± 15% (± 20% at LLOQ)± 8%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect Consistent and minimal< 15%
Stability Stable under various storage and handling conditionsStable for at least 3 freeze-thaw cycles and for 1 month at -80°C

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of levovirin from a plasma sample.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (HILIC Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathway: Prodrug Conversion

This compound is hydrolyzed by esterases in the body to release the active drug, levovirin, and the amino acid L-valine.

conversion cluster_prodrug cluster_enzyme cluster_products levo_val Levovirin Valinate Hydrochloride esterase Esterases (e.g., Valacyclovirase) levo_val->esterase levovirin Levovirin (Active Drug) esterase->levovirin valine L-Valine esterase->valine

Caption: In vivo conversion of the prodrug.

Logical Relationship: Bioanalytical Method Components

The successful quantification of levovirin from its prodrug relies on the integration of several key analytical components.

logical_relationship cluster_inputs center_node Accurate Quantification of Levovirin sample_prep Efficient Sample Preparation sample_prep->center_node chromatography Selective Chromatographic Separation chromatography->center_node ms_detection Sensitive MS/MS Detection ms_detection->center_node validation Robust Method Validation validation->center_node

Caption: Core components of the bioanalytical method.

References

Application Notes and Protocols for Levovirin Valinate Hydrochloride Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride is a valine ester prodrug of levovirin, the L-enantiomer of ribavirin.[1] As a nucleoside analog, it is under investigation as an antiviral agent, primarily for the treatment of Hepatitis C Virus (HCV) infection.[2] Upon administration, this compound is rapidly converted to its active form, levovirin, which then exerts its antiviral effects.[3] This document provides detailed experimental designs, protocols, and data presentation guidelines for the preclinical evaluation of this compound's antiviral efficacy.

Mechanism of Action

Levovirin, the active metabolite of this compound, is a guanosine analog that interferes with viral RNA synthesis. Its mechanism of action is multifaceted and is believed to be similar to that of ribavirin, involving several pathways:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): After intracellular phosphorylation to levovirin triphosphate, it competes with natural nucleosides for incorporation into the replicating viral RNA. This incorporation can lead to lethal mutagenesis, causing an "error catastrophe" in the viral genome, or act as a chain terminator.[4][5][6]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Levovirin monophosphate can inhibit the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This reduction in available GTP further hampers viral RNA synthesis.[7][8]

  • Immunomodulation: Levovirin may modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which is more effective at clearing viral infections.[4][7]

Signaling Pathway of Levovirin's Antiviral Action

Levovirin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Levovirin_Valinate_HCl Levovirin Valinate Hydrochloride (Prodrug) Levovirin Levovirin Levovirin_Valinate_HCl->Levovirin Hydrolysis Levovirin_MP Levovirin Monophosphate Levovirin->Levovirin_MP Adenosine Kinase Immune_Modulation Immunomodulation (Th1 Shift) Levovirin->Immune_Modulation Induces Levovirin_TP Levovirin Triphosphate Levovirin_MP->Levovirin_TP Nucleoside Kinases IMPDH IMPDH Levovirin_MP->IMPDH Inhibits Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Levovirin_TP->Viral_RdRp Incorporated by GTP_pool GTP Pool Depletion IMPDH->GTP_pool Leads to Viral_RNA_Replication Viral RNA Replication GTP_pool->Viral_RNA_Replication Inhibits Viral_RdRp->Viral_RNA_Replication Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA_Replication->Lethal_Mutagenesis Results in Chain_Termination Chain Termination Viral_RNA_Replication->Chain_Termination Results in

Caption: Proposed mechanism of action for Levovirin.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

Summarize all quantitative data from in vitro assays in the following tables. This structured format allows for easy comparison of the compound's efficacy and safety profile.

Table 1: In Vitro Antiviral Activity of Levovirin against RNA Viruses

Virus (Strain/Genotype)Cell LineAssay TypeEC50 (µM)EC90 (µM)Selectivity Index (SI = CC50/EC50)
Hepatitis C Virus (Genotype 1b)Huh-7.5Replicon AssayDataDataData
Hepatitis C Virus (Genotype 2a)Huh-7.5Replicon AssayDataDataData
Influenza A (H1N1)MDCKPlaque ReductionDataDataData
Respiratory Syncytial Virus (RSV)HEp-2Plaque ReductionDataDataData
Other RNA VirusesAppropriate Cell LineAppropriate AssayDataDataData

Table 2: Cytotoxicity Profile of Levovirin

Cell LineAssay TypeIncubation Time (hrs)CC50 (µM)
Huh-7.5MTT Assay72Data
MDCKMTT Assay72Data
HEp-2MTT Assay72Data
Other relevant cell linesMTT Assay72Data

*Data should be populated with experimentally determined values.

Experimental Protocols

Experimental Workflow for In Vitro Antiviral Screening

Antiviral_Screening_Workflow Start Start: Compound (Levovirin valinate HCl) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Primary Antiviral Assay (e.g., HCV Replicon) Start->Antiviral Calculate_CC50 Determine CC50 Cytotoxicity->Calculate_CC50 Calculate_EC50 Determine EC50 Antiviral->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_CC50->Calculate_SI Secondary_Assay Secondary Antiviral Assay (e.g., Plaque Reduction) Calculate_EC50->Secondary_Assay Calculate_EC50->Calculate_SI Secondary_Assay->Calculate_SI Mechanism_Studies Mechanism of Action Studies (e.g., qRT-PCR, Western Blot) Calculate_SI->Mechanism_Studies End End: Candidate Evaluation Mechanism_Studies->End

Caption: General workflow for in vitro antiviral screening.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7 or its derivatives) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).[9][10][11]

Materials:

  • HCV replicon-harboring cell line (e.g., Huh-7.5 cells with genotype 1b or 2a replicon expressing Renilla luciferase).[12]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for stable cell line maintenance).

  • This compound (or its active form, levovirin).

  • Positive control (e.g., an approved HCV inhibitor like Sofosbuvir).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium without G418 and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase signal of treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for General Antiviral Screening

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[2]

Materials:

  • Susceptible host cell line (e.g., MDCK for Influenza, HEp-2 for RSV).

  • Virus stock with a known titer (PFU/mL).

  • Minimum Essential Medium (MEM) with 2% FBS.

  • This compound.

  • Positive control antiviral drug.

  • Agarose or methylcellulose overlay medium.

  • Crystal violet staining solution.

  • 6-well cell culture plates.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing serial dilutions of this compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until visible plaques are formed (typically 2-4 days).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus control wells.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][9][13]

Materials:

  • Cell lines used in the antiviral assays (e.g., Huh-7.5, MDCK).

  • DMEM with 10% FBS.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assays.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

This protocol is for quantifying viral RNA levels in cell culture supernatants or animal tissues to assess the antiviral efficacy of this compound.[14][15]

Materials:

  • RNA extraction kit.

  • Reverse transcriptase.

  • TaqMan probe and primers specific for the target virus.

  • qRT-PCR master mix.

  • Real-time PCR instrument.

  • Viral RNA standards for absolute quantification.

Procedure:

  • Sample Collection: Collect cell culture supernatants or tissue homogenates from treated and untreated groups.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers, and probe for the target virus.

  • Data Analysis:

    • Generate a standard curve using known concentrations of viral RNA standards.

    • Quantify the viral RNA copies in the samples by comparing their Ct values to the standard curve.

    • Compare the viral load in the treated groups to the control group to determine the extent of viral inhibition.

In Vivo Experimental Design

For in vivo studies, appropriate animal models should be selected based on their susceptibility to the target virus. For HCV, humanized mouse models with chimeric human livers are often used.[16]

General In Vivo Study Design:

  • Animal Model: Select a suitable animal model (e.g., uPA-SCID mice with humanized livers for HCV).

  • Grouping: Divide the animals into groups:

    • Vehicle control (infected, untreated).

    • Positive control (infected, treated with a known antiviral).

    • Treatment groups (infected, treated with different doses of this compound).

  • Infection: Infect the animals with the target virus.

  • Treatment: Administer this compound via a clinically relevant route (e.g., oral gavage). Dosing regimens can be based on pharmacokinetic data. A study in rats used a dose of 30 mg/kg.[17]

  • Monitoring: Monitor the animals for clinical signs, body weight, and mortality.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for:

    • Viral load determination by qRT-PCR.

    • Histopathological analysis of target organs.

    • Biochemical analysis of liver enzymes (for HCV).

In Vivo Study Workflow

In_Vivo_Study_Workflow Start Start: Select Animal Model Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomization and Grouping Acclimatization->Grouping Infection Viral Infection Grouping->Infection Treatment Treatment with Levovirin Valinate HCl / Controls Infection->Treatment Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Sample_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Analysis (qRT-PCR, Histopathology, etc.) Sample_Collection->Analysis End End: Efficacy and Toxicity Evaluation Analysis->End

Caption: Workflow for a typical in vivo antiviral efficacy study.

References

Application Notes and Protocols: Investigating the Effects of Levovirin Valinate Hydrochloride on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride is a valine ester prodrug of Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin.[1][2] Developed primarily as an investigational therapeutic for Hepatitis C Virus (HCV), its mechanism of action is primarily immunomodulatory, similar to Ribavirin.[3] However, a critical distinction is that Levovirin is not phosphorylated to its active triphosphate form by cellular kinases, and thus it lacks the direct in vitro antiviral and cytotoxic effects typically associated with Ribavirin.[3] This document provides an overview of cell lines that could be considered for investigating the effects of this compound, drawing comparative data from its close analog, Ribavirin, and details relevant experimental protocols.

Mechanism of Action: Levovirin vs. Ribavirin

This compound is rapidly converted to Levovirin in vivo. While Ribavirin exerts direct antiviral and anticancer effects through mechanisms such as the inhibition of inosine monophosphate dehydrogenase (IMPDH) and interference with viral RNA synthesis, Levovirin's effects are thought to be mediated through the modulation of the host immune response.[4][5] This fundamental difference is crucial when selecting cell lines and designing experiments to study the biological activity of this compound.

cluster_0 This compound cluster_1 Ribavirin Levovirin Valinate HCl Levovirin Valinate HCl Levovirin Levovirin Levovirin Valinate HCl->Levovirin Hydrolysis Ribavirin Ribavirin Cellular Kinases Cellular Kinases Ribavirin->Cellular Kinases Phosphorylation IMPDH Inhibition IMPDH Inhibition Cellular Kinases->IMPDH Inhibition Immunomodulation Immunomodulation Antiviral/Anticancer Effects Antiviral/Anticancer Effects Immunomodulation->Antiviral/Anticancer Effects IMPDH Inhibition->Antiviral/Anticancer Effects Levovirin->Immunomodulation

Figure 1. Comparative mechanism of action of Levovirin and Ribavirin.

Cell Lines for Consideration

Due to the lack of direct in vitro activity, standard cytotoxicity screens may not be the most relevant for assessing the effects of this compound. However, researchers may consider the following cell systems for investigating its immunomodulatory or potential, yet unproven, indirect effects. For comparative purposes, data on Ribavirin's activity in various cancer cell lines are presented.

Hepatitis C Virus (HCV) Replicon Systems

The primary therapeutic target for Levovirin is HCV. Therefore, HCV replicon systems are the most relevant in vitro models. These systems utilize human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5), which are engineered to support autonomous HCV RNA replication.[6][7][8][9][10] While Levovirin may not directly inhibit viral replication, these systems can be used to study its effects on host cell factors and immune-related gene expression in the context of HCV replication.

Cancer Cell Lines (Data from Ribavirin Studies)

While no direct studies on the anticancer effects of Levovirin are readily available, extensive research on Ribavirin has demonstrated its efficacy against various cancer cell lines.[5] These cell lines could be used in exploratory studies to investigate if Levovirin exhibits any indirect anticancer activities, possibly through immunomodulatory mechanisms in co-culture systems or by affecting cellular pathways independent of IMPDH inhibition.

Cell LineCancer TypeIC50 of Ribavirin (µM)Reference
Malignant Glioma [5]
A-172Glioblastoma<100[5]
AM-38Glioblastoma<100[5]
T98GGlioblastoma<100[5]
U-87MGGlioblastoma<100[5]
YH-13Glioblastoma<100[5]
U-138MGGlioblastoma>250[5]
U-251MGGlioblastoma>250[5]
Leukemia [4]
K562Chronic Myelogenous Leukemia15[4]

Experimental Protocols

The following are standard protocols that can be adapted for the evaluation of this compound in the aforementioned cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of a compound on cell viability by measuring the metabolic activity of cellular enzymes.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11][12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

Figure 2. MTT assay workflow for cell viability assessment.

HCV Replicon Assay

This protocol is for assessing the potential indirect effects of this compound on HCV replication.

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

  • Complete cell culture medium with G418 (for selection)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at an appropriate density in a medium containing G418. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Incubation: Incubate for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a cell viability assay performed in parallel to account for any cytotoxic effects.

Conclusion

This compound, as a prodrug of the immunomodulatory agent Levovirin, presents a unique profile for in vitro studies. While direct antiviral or cytotoxic effects on cell lines are not expected due to its mechanism of action, the cell systems and protocols outlined here provide a framework for investigating its biological activities. Researchers are encouraged to focus on immunomodulatory endpoints and to use data from its analog, Ribavirin, as a benchmark for comparative studies, keeping in mind the fundamental mechanistic differences.

References

Troubleshooting & Optimization

Improving the solubility of Levovirin valinate hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Levovirin valinate hydrochloride in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound to PBS.

Possible Cause 1: Common Ion Effect. PBS contains chloride ions, which can suppress the dissolution of a hydrochloride salt through the common ion effect[1][2][3][4][5].

Solution:

  • Use a lower concentration of PBS: If your experimental conditions allow, try using a 0.5x or 0.1x PBS solution to reduce the chloride ion concentration.

  • Prepare a stock solution in water: this compound is reported to be highly soluble in water[6]. Prepare a concentrated stock solution in sterile, deionized water and then dilute it to the final concentration in PBS. This often mitigates the immediate precipitation issue.

Possible Cause 2: pH of the PBS. The solubility of hydrochloride salts of weak bases can be pH-dependent, with higher solubility typically observed at a lower pH[7][8][9][10]. Standard PBS has a pH of approximately 7.4, which may not be optimal for maintaining the solubility of this compound if its free base form is less soluble.

Solution:

  • Adjust the pH of the PBS: Carefully adjust the pH of your PBS solution to a slightly more acidic range (e.g., pH 6.8-7.2) using sterile HCl before adding the compound. Monitor the pH closely to ensure it remains within a range compatible with your experimental assay.

  • Use a different buffer system: Consider using an alternative buffer system with a lower pH if your experiment can tolerate it.

Issue: The solution is cloudy or hazy after adding the compound.

Possible Cause: Formation of fine, undissolved particles. This can occur even if a significant precipitate is not immediately visible.

Solution:

  • Gentle warming: Warm the solution to 37°C to aid in dissolution. Do not overheat, as this could degrade the compound.

  • Sonication: Use a bath sonicator for a short period (5-10 minutes) to help break up any aggregates and enhance dispersion[11].

  • Filtration: If the haziness persists and you need a clear solution for your experiment, you can filter the solution through a 0.22 µm syringe filter. Be aware that this will remove any undissolved compound, so the final concentration of the filtered solution should be determined analytically if precise concentration is critical.

Issue: The compound does not fully dissolve, even after trying the above methods.

Possible Cause: Exceeding the solubility limit in PBS. The concentration you are trying to achieve may be higher than the intrinsic solubility of this compound in PBS under your specific conditions.

Solution:

  • Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO, in which this compound is soluble[6][12]. Then, dilute this stock solution into your PBS-based medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system[11].

  • Employ solubility enhancers: For challenging cases, consider the use of excipients such as cyclodextrins, which can form inclusion complexes with the drug molecule to enhance its aqueous solubility[1][7][11].

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water versus PBS?

A1: this compound is described as being highly soluble in water due to its hydrochloride salt form[6]. However, its solubility in PBS can be lower due to the pH and the presence of common ions[1][2][3][4][5][13]. The exact solubility in PBS is not widely published and should be determined empirically. The table below provides illustrative solubility data.

Q2: How does pH affect the solubility of this compound?

A2: As a hydrochloride salt of what is likely a weakly basic parent molecule, the solubility of this compound is expected to be pH-dependent. It will likely exhibit higher solubility in acidic conditions (lower pH) and lower solubility as the pH increases towards neutral and alkaline conditions[7][8][9][10].

Q3: Is it recommended to prepare a stock solution of this compound? In what solvent?

A3: Yes, preparing a concentrated stock solution is a common and recommended practice. Based on available information, sterile, deionized water or DMSO are suitable solvents for preparing stock solutions[6][12]. When using a DMSO stock, ensure the final concentration in your aqueous experimental medium is kept to a minimum (e.g., <0.5%) to avoid solvent-induced artifacts[11].

Q4: What is the stability of this compound in aqueous solutions?

A4: The compound is stable under normal storage conditions but may be sensitive to light and moisture[6]. As a prodrug with an ester linkage, its stability in aqueous solutions, particularly at different pH values and temperatures, should be considered. It is advisable to prepare fresh solutions for experiments and avoid long-term storage in aqueous buffers unless stability data is available.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water25> 50
PBS (pH 7.4)255 - 10
PBS (pH 6.8)2510 - 15
DMSO25> 100
Ethanol2515 - 25

Note: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration in PBS (%)Estimated Apparent Solubility (mg/mL)
None05 - 10
DMSO0.515 - 20
Ethanol1.012 - 18
PEG 4005.020 - 30

Note: The data in this table is illustrative and intended for guidance. The compatibility of co-solvents with the specific experimental assay must be confirmed.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in PBS by Direct Dissolution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Reconstitution: Add a small volume of sterile PBS (pH 7.4) to the powder.

  • Vortexing: Vortex the mixture for 1-2 minutes to facilitate initial dissolution.

  • Volume Adjustment: Gradually add the remaining volume of PBS while continuously stirring or vortexing.

  • Solubilization Aids (if needed): If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes or place it in a bath sonicator for 5-10 minutes.

  • pH Check: Verify the final pH of the solution and adjust if necessary.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter.

Protocol 2: Preparation of this compound Solution in PBS using a Co-solvent (DMSO)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved.

  • Dilution: Add the required volume of the DMSO stock solution to the pre-warmed (37°C) PBS. It is crucial to add the stock solution to the PBS and not the other way around to avoid precipitation.

  • Mixing: Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform dispersion.

  • Final Concentration Check: Ensure the final concentration of DMSO in the solution is below the tolerance level of your experimental system (typically <0.5%).

  • pH Check: Verify the final pH of the solution.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation start Start: Weigh Levovirin valinate hydrochloride add_pbs Add small volume of PBS (pH 7.4) start->add_pbs vortex Vortex for 1-2 minutes add_pbs->vortex add_remaining_pbs Add remaining PBS and stir vortex->add_remaining_pbs check_dissolution Complete Dissolution? add_remaining_pbs->check_dissolution solution_ready Solution Ready for Use check_dissolution->solution_ready Yes troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication check_dissolution->troubleshoot No end End solution_ready->end check_dissolution2 Complete Dissolution? troubleshoot->check_dissolution2 check_dissolution2->solution_ready Yes use_cosolvent Use Co-solvent Protocol check_dissolution2->use_cosolvent No use_cosolvent->end

Caption: Workflow for preparing solutions of this compound.

troubleshooting_guide Troubleshooting Dissolution Issues start Issue: Compound does not dissolve completely in PBS precipitate_check Precipitate forms immediately? start->precipitate_check cloudy_check Solution is cloudy/hazy? precipitate_check->cloudy_check No cause_common_ion Possible Cause: Common Ion Effect / High pH precipitate_check->cause_common_ion Yes cause_fine_particles Possible Cause: Fine undissolved particles cloudy_check->cause_fine_particles Yes cause_solubility_limit Possible Cause: Exceeded solubility limit cloudy_check->cause_solubility_limit No solution_common_ion Solution: 1. Use water as initial solvent. 2. Adjust PBS pH to be slightly acidic. cause_common_ion->solution_common_ion solution_fine_particles Solution: 1. Gentle warming (37°C). 2. Sonication. cause_fine_particles->solution_fine_particles solution_solubility_limit Solution: Use a co-solvent (e.g., DMSO) to prepare a stock solution. cause_solubility_limit->solution_solubility_limit

Caption: Decision tree for troubleshooting solubility issues.

References

Levovirin valinate hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and storage of Levovirin valinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a valine ester prodrug of levovirin, is the hydrolysis of the ester bond. This reaction yields levovirin and the amino acid valine. This hydrolysis can be accelerated by exposure to acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under controlled conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1] It is crucial to protect the compound from light and moisture, as it is sensitive to both.[2]

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, consider the following:

  • Storage Conditions: Verify that the compound has been stored correctly, protected from light and moisture, and at the recommended temperature.

  • Solution Stability: this compound is highly soluble in water, but the stability of the compound in solution, especially at neutral or non-optimal pH, can be limited due to hydrolysis.[2] Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at a low temperature (2-8°C) for a very short period, and their stability under these conditions should be verified.

  • Handling: The compound is stable enough for short periods at ambient temperature, such as during shipping.[1] However, repeated exposure to ambient conditions, especially high humidity, should be avoided.

Q4: How can I detect the degradation of this compound in my samples?

A4: The most effective way to detect and quantify degradation is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A suitable RP-HPLC method can separate the intact this compound from its primary degradant, levovirin, and other potential impurities. Monitoring the appearance of the levovirin peak and the decrease in the area of the parent compound peak over time will indicate the extent of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Antiviral Assays Degradation of this compound to the less potent parent drug, levovirin, before or during the experiment.- Ensure the compound is stored under the recommended conditions (-20°C for long-term, 0-4°C for short-term).- Prepare solutions fresh before each experiment.- If using a buffered solution, verify its pH and consider the stability of the compound at that pH.
Appearance of Unexpected Peaks in HPLC Analysis Hydrolysis or other degradation pathways (e.g., oxidation) occurring due to improper storage or handling.- Confirm the identity of the main peaks by comparing with reference standards for this compound and levovirin.- Review storage and sample preparation procedures to identify potential exposure to light, high temperatures, or incompatible solvents.- Perform a forced degradation study to identify potential degradation products.
Variability Between Aliquots of the Same Stock Solution Inconsistent storage of aliquots or degradation of the stock solution over time.- Store all aliquots under identical, recommended conditions.- When a new stock solution is prepared, perform an initial analysis to establish a baseline.- Re-analyze an aliquot of the stock solution periodically to monitor for degradation.
Physical Changes in the Solid Compound (e.g., clumping, discoloration) Exposure to moisture or light.- Discard the compound if physical changes are observed.- Ensure the container is tightly sealed and stored in a desiccator if necessary.- Store in an amber vial or in a dark place to protect from light.

Quantitative Data on Degradation

The following table summarizes illustrative data from a forced degradation study on this compound, demonstrating its stability under various stress conditions.

Stress Condition Duration Temperature % Degradation (Illustrative) Primary Degradant
0.1 M HCl24 hours60°C25%Levovirin
0.1 M NaOH8 hours40°C40%Levovirin
3% H₂O₂24 hours25°C15%Oxidative Adducts, Levovirin
Heat (Solid State)48 hours80°C< 5%Not significant
Photolytic (Solid, UV Lamp)72 hours25°C10%Photodegradants
Photolytic (Solution, UV Lamp)24 hours25°C20%Photodegradants, Levovirin

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a method to separate and quantify this compound and its primary degradant, levovirin.

1. Materials:

  • This compound reference standard

  • Levovirin reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 50 µg/mL with Mobile Phase A.

4. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the peaks corresponding to this compound and levovirin.

  • The retention time for this compound will be shorter than that for the more polar levovirin.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with Mobile Phase A for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at 40°C for 8 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with Mobile Phase A for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with Mobile Phase A for HPLC analysis.

4. Photolytic Degradation:

  • Prepare a solution of this compound (1 mg/mL) in Mobile Phase A.

  • Expose the solution to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample in the dark.

  • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Visualizations

Degradation_Pathway LVH Levovirin Valinate Hydrochloride Hydrolysis Hydrolysis (Acid/Base/Moisture) LVH->Hydrolysis Stress Oxidation / Light LVH->Stress Levovirin Levovirin Hydrolysis->Levovirin Valine L-Valine Hydrolysis->Valine Other Other Minor Degradants Stress->Other

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start Levovirin Valinate Hydrochloride Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Light, Heat) Start->Stress Control Control Sample (No Stress) Start->Control HPLC RP-HPLC Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Compare Compare Stressed vs. Control Data->Compare Quantify % Degradation Calculation Compare->Quantify Identify Identify Degradation Products Compare->Identify

Caption: Workflow for a forced degradation study.

Troubleshooting_Degradation Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage StorageOK Storage is Correct CheckStorage->StorageOK Yes StorageBad Improper Storage CheckStorage->StorageBad No CheckSolution Check Solution Preparation and Handling StorageOK->CheckSolution ActionStorage Action: Discard Old Stock, Use Fresh Compound, Correct Storage Practices StorageBad->ActionStorage SolutionOK Solutions Prepared Fresh CheckSolution->SolutionOK Yes SolutionBad Aged Solutions Used CheckSolution->SolutionBad No CheckPurity Analyze by HPLC SolutionOK->CheckPurity ActionSolution Action: Prepare Solutions Fresh Before Use SolutionBad->ActionSolution PurityOK Single Peak, High Purity CheckPurity->PurityOK Yes PurityBad Degradation Peaks Present CheckPurity->PurityBad No OtherFactors Consider Other Experimental Variables PurityOK->OtherFactors ActionPurity Action: Re-evaluate All Handling and Storage. Consider Source Purity. PurityBad->ActionPurity

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Low Bioavailability of Levovirin Valinate Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of Levovirin valinate hydrochloride in rat models. The information is compiled from studies on Levovirin, its prodrugs, and other antiviral agents with similar characteristics.

Troubleshooting Guide

Problem: Lower than expected plasma concentrations of Levovirin after oral administration of this compound.

Possible Cause 1: Formulation Issues

The formulation of a drug can significantly impact its dissolution and absorption. For a prodrug like this compound, suboptimal formulation can lead to poor bioavailability.

Suggested Solutions:

  • Lipid-Based Formulations: Consider formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[1][2][3]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.[4][5][6][7] Studies with other antiviral drugs have shown significant increases in bioavailability with nanoparticle formulations.[5][8]

Table 1: Examples of Bioavailability Enhancement with Different Formulations for Antiviral Drugs in Rats

DrugFormulation StrategyFold Increase in Bioavailability (Compared to Standard Formulation)Reference
EfavirenzSolid Drug Nanoparticles~4-fold[5]
MaravirocSolid Drug Nanoparticles2.5-fold[8]
TenofovirSEDDS21.53-fold (vs. marketed tablet), 66.27-fold (vs. pure drug)[9]
IMB16-4NanoparticlesCmax increased from 0.68 to 46.98 mg/L[4]

Note: These are examples with other drugs and results for this compound may vary.

Possible Cause 2: Premature Hydrolysis of the Ester Prodrug

Ester prodrugs can be susceptible to hydrolysis by esterases in the gastrointestinal tract before they can be absorbed.[10]

Suggested Solutions:

  • Formulation to Protect from Hydrolysis: Lipid-based formulations can help protect the prodrug from enzymatic degradation in the gut lumen.

  • Investigate Intestinal Metabolism: Use an in situ single-pass intestinal perfusion (SPIP) model to assess the extent of pre-absorptive metabolism.

Possible Cause 3: Efflux Transporter Activity

The active metabolite, Levovirin, or the prodrug itself, may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen.

Suggested Solutions:

  • Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a known P-gp inhibitor can help determine if efflux is a limiting factor.

  • Formulation with Excipients that Inhibit P-gp: Some surfactants used in SEDDS formulations have been shown to inhibit P-gp.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Levovirin in rats?

The oral bioavailability of the parent compound, Levovirin, in Sprague-Dawley rats has been reported to be 29.3%.[11] this compound is a prodrug designed to enhance this value.

Q2: What is the absorption mechanism of valine ester prodrugs like this compound?

Valine ester prodrugs are often designed to target peptide transporters in the intestine, such as H+-oligopeptide transporters.[11][12][13] This carrier-mediated uptake can significantly improve absorption compared to passive diffusion of the parent drug.

Q3: How can I perform a basic pharmacokinetic study in rats to assess bioavailability?

A typical pharmacokinetic study involves oral administration of the compound followed by serial blood sampling. The plasma concentrations of the drug are then measured over time to determine key parameters like Cmax, Tmax, and AUC.

Q4: What is the in situ single-pass intestinal perfusion (SPIP) model and when should I use it?

The SPIP model is an experimental technique in anesthetized rats where a segment of the intestine is isolated and perfused with a drug solution.[14][15][16][17] It is useful for investigating the intestinal permeability and metabolism of a drug, helping to distinguish between poor permeability and first-pass metabolism as causes of low bioavailability.

Experimental Protocols

Protocol 1: Oral Gavage and Blood Sampling for Pharmacokinetic Study in Rats

1. Animal Preparation:

  • Use adult male or female Sprague-Dawley or Wistar rats, fasted overnight with free access to water.[18]
  • Anesthetize the rat (e.g., with an isoflurane/oxygen mixture or ketamine/xylazine injection). For repeated sampling in conscious animals, surgical implantation of a catheter into the jugular or femoral vein is required.[18][19]

2. Oral Administration (Gavage):

  • Choose a gavage needle of the appropriate size for the rat.[20][21]
  • Measure the distance from the corner of the rat's mouth to the last rib to ensure proper tube length.
  • Gently insert the gavage needle into the esophagus and administer the drug formulation at a controlled rate. The recommended volume is typically 5-10 mL/kg.[21]

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the cannulated vein.[22]
  • Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., heparin or EDTA).[18]
  • Centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Quantify the concentration of Levovirin (and the prodrug, if possible) in the plasma samples using a validated analytical method, such as LC-MS/MS.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

1. Animal Preparation:

  • Fast rats overnight with free access to water.
  • Anesthetize the rat and place it on a heated pad to maintain body temperature.
  • Perform a midline abdominal incision to expose the small intestine.

2. Intestinal Cannulation:

  • Select the desired intestinal segment (e.g., jejunum).
  • Gently flush the segment with warm saline to remove contents.
  • Insert and secure cannulas at both ends of the segment.

3. Perfusion:

  • Perfuse the segment with a blank buffer solution (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump to allow for equilibration.[15][23]
  • After equilibration, switch to the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red).
  • Collect the perfusate from the outlet cannula at specific time intervals for a defined period (e.g., 120 minutes).[23]

4. Sample Analysis:

  • Measure the concentrations of this compound, Levovirin, and the non-absorbable marker in the collected perfusate samples.
  • Calculate the permeability coefficient (Peff) and the extent of absorption and metabolism within the intestinal segment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Pharmacokinetic Study cluster_mechanistic_study Mechanistic Study (Optional) formulation Prepare Levovirin Valinate HCl Formulation (e.g., Solution, SEDDS, Nanoparticles) oral_admin Oral Administration to Rats (Gavage) formulation->oral_admin Administer Formulation spip In Situ Single-Pass Intestinal Perfusion (SPIP) formulation->spip Test Formulation blood_sampling Serial Blood Sampling oral_admin->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma blood_sampling->plasma_analysis pk_parameters Determine Pharmacokinetic Parameters (AUC, Cmax, Bioavailability) plasma_analysis->pk_parameters perfusate_analysis Analyze Perfusate for Drug and Metabolites spip->perfusate_analysis permeability Calculate Intestinal Permeability (Peff) perfusate_analysis->permeability

Caption: Experimental workflow for assessing the bioavailability of this compound in rats.

prodrug_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Vein Blood prodrug_lumen Levovirin Valinate HCl (Prodrug) transporter Peptide Transporter (e.g., PEPT1) prodrug_lumen->transporter Uptake prodrug_inside Prodrug transporter->prodrug_inside esterases Esterases prodrug_inside->esterases Hydrolysis levovirin Levovirin (Active Drug) esterases->levovirin levovirin_blood Levovirin to Systemic Circulation levovirin->levovirin_blood Absorption

Caption: General mechanism of valine ester prodrug absorption in the intestine.

References

Troubleshooting inconsistent results in Levovirin valinate hydrochloride assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levovirin valinate hydrochloride assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results for this compound are inconsistent. What are the most common causes?

Inconsistent results in this compound assays often stem from a few key areas: sample integrity, chromatographic conditions, and instrument performance. As this compound is a prodrug, its primary in-vivo and potential in-vitro degradation pathway is hydrolysis to the active compound, levovirin, and valine.[1] This susceptibility to hydrolysis is a critical factor to control during sample preparation and analysis.

Troubleshooting Steps:

  • Sample Preparation and Handling:

    • pH Control: Ensure the pH of your sample and standard solutions is maintained in a range that minimizes hydrolysis. Acidic or basic conditions can accelerate the degradation of the ester bond.

    • Temperature: Keep samples and standards cool (2-8°C) to slow down potential degradation. Avoid repeated freeze-thaw cycles.

    • Solvent Selection: Use aprotic solvents or buffered aqueous solutions at a suitable pH for sample dissolution and dilution.

  • Chromatographic Separation (HPLC/UPLC):

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention time and peak shape of both this compound and its potential degradants. Ensure consistent and accurate mobile phase preparation.

    • Column Condition: Column degradation can lead to poor peak shape, loss of resolution, and shifting retention times. Use a guard column and ensure proper column washing and storage.

    • Inconsistent Dwell Volume: If using a gradient method, differences in the HPLC system's dwell volume can lead to variability in retention times between instruments.

  • Instrument Performance:

    • Leaks: Check for any leaks in the system, as this can cause fluctuations in flow rate and pressure, leading to inconsistent retention times and peak areas.

    • Injector Precision: Poor injector precision will lead to variable injection volumes and, consequently, inconsistent peak areas.

    • Detector Fluctuations: A noisy or drifting baseline can be caused by an unstable lamp or contaminated flow cell.

Q2: I am observing an unexpected peak in my chromatogram. How can I identify it?

An unexpected peak is often a degradant, an impurity from the sample matrix, or a contaminant. Given that this compound is an ester prodrug, the most likely degradation product is its active form, levovirin, formed through hydrolysis.

Identification Workflow:

  • Forced Degradation Study: Perform a forced degradation study by subjecting a pure standard of this compound to stress conditions such as acid, base, oxidation, heat, and light. This will help to intentionally generate degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected mass of levovirin can be calculated and compared to the experimental data.

  • Spiking Study: If a reference standard for levovirin is available, spike a small amount into your sample. An increase in the height of the unknown peak would confirm its identity as levovirin.

Below is a diagram illustrating the logical workflow for identifying an unknown peak in your assay.

G Figure 1. Unknown Peak Identification Workflow A Inconsistent Peak Observed B Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples by LC-MS B->C D Compare m/z of Unknown Peak with Potential Degradants (e.g., Levovirin) C->D E Identity Confirmed? D->E F Spike Sample with Levovirin Reference Standard E->F No H Identity Confirmed as Levovirin E->H Yes G Peak Height Increases? F->G G->H Yes I Further Investigation Required (e.g., Impurity Profiling) G->I No

Caption: Figure 1. A logical workflow for the identification of unknown peaks in a this compound assay.

Q3: What are the key parameters to consider when validating an HPLC assay for this compound?

Method validation ensures that your analytical procedure is suitable for its intended purpose. According to ICH guidelines, the key validation parameters for a quantitative impurity assay include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Typical Acceptance Criteria for Assay Validation:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Robustness System suitability parameters should pass.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general procedure for the development of a stability-indicating HPLC-UV method.

1. Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the drug to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

Analyze all stressed samples along with a non-stressed control.

The following diagram illustrates the workflow for a forced degradation study.

G Figure 2. Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analyze Analyze by HPLC-UV/MS Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Thermal->Analyze Photo Photolysis Photo->Analyze Start Levovirin Valinate HCl Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluate Evaluate Peak Purity and Identify Degradants Analyze->Evaluate

Caption: Figure 2. A general workflow for conducting a forced degradation study on this compound.

Signaling Pathways and Logical Relationships

This compound: Prodrug to Active Moiety

This compound is a prodrug designed to improve the bioavailability of levovirin. In the body, it undergoes enzymatic hydrolysis to release the active antiviral agent, levovirin, and the amino acid, valine.[1] Levovirin is then phosphorylated to its active triphosphate form, which interferes with viral RNA synthesis.

The diagram below illustrates this activation pathway.

G Figure 3. Activation Pathway of Levovirin Valinate HCl A Levovirin Valinate HCl (Prodrug) B Hydrolysis (in vivo/in vitro) A->B C Levovirin (Active Moiety) B->C D Valine B->D E Phosphorylation C->E F Levovirin Triphosphate (Active Metabolite) E->F G Inhibition of Viral RNA Polymerase F->G

Caption: Figure 3. The metabolic activation pathway of this compound to its active triphosphate form.

References

Technical Support Center: Optimizing Levovirin Valinate Hydrochloride Concentration for HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Levovirin valinate hydrochloride in Hepatitis C Virus (HCV) replicon assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of HCV?

This compound is a valine ester prodrug of levovirin, a synthetic L-nucleoside analog.[1][2] As a prodrug, it is designed to improve the oral absorption of levovirin.[3] After administration, it is rapidly and extensively converted into its active form, levovirin, through hydrolysis.[1][3]

The precise mechanism of action of levovirin against HCV is not fully elucidated but is thought to be primarily immunomodulatory, similar to that of ribavirin. While it is a nucleoside analog, its direct antiviral activity against the HCV polymerase is considered weak.[1] Some studies suggest that nucleoside analogs can be incorporated into viral RNA, leading to premature termination of RNA synthesis.[1]

Q2: What is an HCV replicon assay and why is it used?

An HCV replicon assay is a cell-based system used to study the replication of the HCV genome and to screen for antiviral compounds.[4][5] These assays typically use human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to contain a subgenomic portion of the HCV RNA, which can replicate autonomously without producing infectious virus particles, making them safer to work with.[4][5] Often, a reporter gene, such as luciferase or a fluorescent protein, is included in the replicon to provide a quantifiable measure of viral replication.[6]

Q3: What are the key parameters to determine when optimizing this compound concentration?

When optimizing the concentration of any experimental compound in an HCV replicon assay, the two most important parameters to determine are:

  • EC50 (Half-maximal Effective Concentration): This is the concentration of the compound that inhibits 50% of the HCV replicon replication. A lower EC50 value indicates higher antiviral potency.

  • CC50 (Half-maximal Cytotoxic Concentration): This is the concentration of the compound that causes a 50% reduction in the viability of the host cells. A higher CC50 value indicates lower cytotoxicity.

The therapeutic potential of a compound is often initially assessed by its Selectivity Index (SI) , which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI is desirable, as it indicates that the compound is effective at concentrations well below those that are toxic to the cells.

Q4: Are there published EC50 and CC50 values for this compound in HCV replicon assays?

As of late 2025, there is a lack of publicly available, specific EC50 and CC50 data for this compound in peer-reviewed literature for HCV replicon assays. The primary focus of published information has been on its pharmacokinetic properties as a prodrug.[3] Therefore, researchers will need to empirically determine these values in their specific replicon system.

Q5: How stable is this compound in cell culture media?

Experimental Protocols & Data Presentation

Protocol: Determining EC50 and CC50 in a Luciferase-Based HCV Replicon Assay

This protocol provides a general framework for determining the antiviral activity and cytotoxicity of a test compound like this compound.

1. Cell Plating:

  • Seed Huh-7 cells harboring a luciferase-based HCV replicon (e.g., genotype 1b) in 96-well plates at a pre-determined optimal density.
  • Incubate for 24 hours to allow for cell adherence.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls: a no-drug (vehicle) control (e.g., 0.5% DMSO) and a positive control with a known HCV inhibitor.

3. Incubation:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

4. Assay Readout:

  • For EC50 (Antiviral Activity):
  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
  • Higher luciferase signal corresponds to higher HCV replication.
  • For CC50 (Cytotoxicity):
  • In a parallel plate, measure cell viability using a suitable assay, such as one based on calcein AM conversion or ATP content (e.g., CellTiter-Glo®).

5. Data Analysis:

  • Normalize the luciferase and cell viability data to the vehicle control (set to 100%).
  • Plot the normalized data against the logarithm of the compound concentration.
  • Use a non-linear regression analysis (four-parameter logistic curve) to calculate the EC50 and CC50 values.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Below is an illustrative example of how to present the results for this compound, as specific data is not publicly available.

Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound against HCV Genotype 1b Replicon

CompoundHCV Replicon GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound1b15.5>100>6.5
Ribavirin (Reference)1b10.2>100>9.8
Known NS5B Inhibitor (Control)1b0.05>50>1000

Note: Data for this compound is illustrative and must be determined experimentally.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in luciferase readings between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors during compound addition or reagent dispensing. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before plating and mix gently. 2. Use calibrated multichannel pipettes; change tips between concentrations. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS.
No significant inhibition of HCV replication even at high concentrations. 1. The compound has low or no intrinsic activity against the specific HCV genotype replicon being used. 2. Compound degradation or instability in the culture medium. 3. The replicon cell line has developed resistance.1. Test against different HCV genotypes if available. Remember Levovirin's direct antiviral activity is expected to be weak. 2. Prepare fresh stock solutions and dilutions for each experiment. Consider a shorter incubation time. 3. Use a low-passage number of the replicon cell line. Sequence the replicon to check for resistance mutations if this is a recurring issue.
Significant cytotoxicity observed at concentrations where antiviral activity is expected. 1. The compound is generally cytotoxic. 2. The solvent (e.g., DMSO) concentration is too high. 3. Contamination of the compound or cell culture.1. A low Selectivity Index (SI) indicates poor therapeutic potential. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%). 3. Check for mycoplasma contamination and ensure aseptic technique.
EC50 values are inconsistent across different experiments. 1. Variability in cell health or passage number. 2. Differences in incubation times. 3. Inconsistent reagent quality or preparation.1. Use cells within a defined passage number range. Monitor cell morphology and doubling time. 2. Maintain a consistent incubation period for all experiments. 3. Use reagents from the same lot where possible and follow standardized preparation protocols.

Visualizations

Experimental Workflow

G A 1. Seed HCV Replicon Cells (e.g., Huh-7) in 96-well plates B 2. Prepare Serial Dilutions of Levovirin valinate HCl A->B C 3. Treat Cells with Compound and Controls B->C D 4. Incubate for 72 hours C->D E 5. Perform Parallel Assays D->E F Luciferase Assay (Antiviral Activity) E->F G Cell Viability Assay (Cytotoxicity) E->G H 6. Data Analysis (Non-linear Regression) F->H G->H I Determine EC50 H->I J Determine CC50 H->J K Calculate Selectivity Index (SI = CC50 / EC50) I->K J->K

Caption: Workflow for determining EC50 and CC50 of this compound.

Prodrug Activation Pathway

G cluster_0 Extracellular / In vitro cluster_1 Intracellular Levovirin_valinate_HCl Levovirin valinate HCl (Prodrug) Levovirin Levovirin (Active Drug) Levovirin_valinate_HCl->Levovirin Hydrolysis (Esterases) Target HCV Replication Complex (Potential Target) Levovirin->Target Effect Inhibition of Replication &/or Immunomodulation Target->Effect

Caption: Conversion of the prodrug Levovirin valinate HCl to its active form.

Troubleshooting Logic

G Start Unexpected Results? High_Variability High Variability? Start->High_Variability No_Activity No Antiviral Activity? Start->No_Activity High_Toxicity High Cytotoxicity? Start->High_Toxicity Sol_Variability Check Seeding, Pipetting, and Plate Edge Effects High_Variability->Sol_Variability Yes Sol_No_Activity Verify Compound Integrity, Test Different Genotypes, Check for Resistance No_Activity->Sol_No_Activity Yes Sol_High_Toxicity Check Solvent Concentration, Test for Contamination High_Toxicity->Sol_High_Toxicity Yes

Caption: A decision tree for troubleshooting common issues in replicon assays.

References

How to prevent Levovirin valinate hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Levovirin valinate hydrochloride in experimental media.

Troubleshooting Guide

Precipitation of a compound in cell culture media can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Issue: I observed precipitation after adding this compound to my cell culture medium.

Below is a step-by-step guide to troubleshoot this issue.

Step 1: Review Compound Characteristics and Stock Solution Preparation

This compound is the hydrochloride salt of a valine ester prodrug of Levovirin. Its hydrochloride form suggests good aqueous solubility.[1] It is also known to be soluble in DMSO.[2]

Recommendations:

  • Confirm Stock Concentration: Ensure your stock solution concentration is not excessively high. Highly concentrated stock solutions are more prone to precipitation upon dilution into an aqueous buffer like cell culture media.

  • Solvent Choice: While DMSO is a common solvent, its final concentration in the media should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate when the local concentration of DMSO is reduced upon dilution.[3]

  • Proper Dissolution: Ensure the compound is fully dissolved in the solvent before adding it to the medium. Gentle warming or vortexing of the stock solution can sometimes help, but be mindful of the compound's stability.

Step 2: Evaluate the Cell Culture Medium and Environment

The composition and conditions of the cell culture medium can significantly influence the solubility of a compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Salt Concentration Cell culture media are rich in salts. The addition of a hydrochloride salt like this compound can potentially exceed the solubility product of certain salts, leading to precipitation. Prepare a fresh batch of medium and consider adding the compound before adding supplements that contain high salt concentrations, if possible.
pH of the Medium The pH of the medium can affect the ionization state and solubility of a compound.[4][5] While most media are buffered, the addition of an acidic or basic compound can cause localized pH shifts. Measure the pH of the medium after adding this compound. If a significant change is observed, you may need to adjust the pH of your stock solution or the medium itself.
Temperature Effects Temperature shifts can cause components to precipitate out of the solution.[6] Avoid repeated freeze-thaw cycles of the media and allow both the media and the compound stock solution to reach room temperature before mixing.
Evaporation Evaporation of water from the culture plates can increase the concentration of all components, potentially leading to precipitation.[6] Ensure proper humidification of your incubator.
Interaction with Media Components Some compounds can interact with proteins or other components in the serum or media supplements, leading to precipitation.[7] If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium to see if the issue persists.
Step 3: Optimize the Experimental Protocol

The way the compound is introduced to the medium can be critical.

Experimental Protocol Recommendations:

ParameterRecommendation
Method of Addition Add the stock solution dropwise to the medium while gently swirling or vortexing. This helps to avoid high local concentrations of the compound and the solvent.
Final Concentration Start with a lower final concentration of this compound. It is possible that the intended concentration exceeds its solubility limit in your specific medium.
Incubation Time Observe the plates at different time points after adding the compound. Precipitation may not be immediate.

Experimental Protocol: Solubility Assessment of this compound in Cell Culture Medium

This protocol provides a method to determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Create a series of dilutions of the stock solution in your cell culture medium in sterile microcentrifuge tubes. Start with a high concentration and perform serial dilutions.

  • Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 6, and 24 hours).

  • After incubation, visually inspect each tube for any signs of precipitation.

  • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.

  • The highest concentration that remains clear of any visible precipitate is the approximate solubility limit of this compound in your medium under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is highly soluble in water due to its hydrochloride salt form.[1] It is also reported to be soluble in DMSO.[2] For cell culture experiments, preparing a concentrated stock in sterile water is often preferable to minimize solvent-induced toxicity. If DMSO must be used, ensure the final concentration in the culture medium is as low as possible (ideally <0.1%).[3]

Q2: My compound precipitates immediately upon addition to the media. What should I do?

A2: This is likely due to a high local concentration of the compound or the solvent. Try adding your stock solution dropwise to the medium while gently swirling. You can also try preparing a more dilute stock solution to increase the volume you add to the media, which can aid in more rapid dispersion.

Q3: Can the type of cell culture medium affect the solubility of this compound?

A3: Yes, different media formulations have varying concentrations of salts, amino acids, and other components that can influence the solubility of a compound. If you are experiencing precipitation, you could try a different medium formulation if your experimental design allows for it.

Q4: I noticed precipitation after incubating my plates for a few hours. What could be the cause?

A4: Delayed precipitation can be due to several factors, including temperature changes, evaporation, or interactions with cellular metabolites. Ensure your incubator has proper humidity control to prevent evaporation.[6] Also, consider the stability of the compound in the medium over time.

Q5: How can I be sure that what I am seeing is compound precipitation and not something else?

A5: Precipitates in cell culture can also be caused by contamination (bacterial or fungal), or the precipitation of salts or proteins from the medium itself. You can examine the precipitate under a microscope; compound precipitates often have a crystalline appearance. To rule out other causes, you can prepare a "cell-free" plate with just the medium and your compound and incubate it alongside your experimental plates.

Visual Guides

Below are diagrams to help visualize the troubleshooting process and the factors that can lead to drug precipitation.

TroubleshootingWorkflow Start Precipitation Observed CheckStock Step 1: Review Stock Solution - Concentration - Solvent - Dissolution Start->CheckStock CheckMedia Step 2: Evaluate Medium & Environment - Salt Concentration - pH - Temperature - Evaporation CheckStock->CheckMedia If stock is okay Resolved Issue Resolved CheckStock->Resolved If issue is identified and corrected CheckProtocol Step 3: Optimize Protocol - Method of Addition - Final Concentration - Incubation Time CheckMedia->CheckProtocol If media is okay CheckMedia->Resolved If issue is identified and corrected CheckProtocol->Resolved If precipitation stops NotResolved Issue Not Resolved CheckProtocol->NotResolved If precipitation persists SolubilityTest Perform Solubility Test SolubilityTest->Resolved Determine solubility limit NotResolved->SolubilityTest

Caption: A workflow for troubleshooting this compound precipitation.

PrecipitationFactors Precipitation Drug Precipitation HighConcentration High Local Concentration HighConcentration->Precipitation SolventEffect Solvent Shock (e.g., DMSO) SolventEffect->Precipitation pHEffect pH Shift pHEffect->Precipitation SaltEffect Common Ion Effect/ Salt Interaction SaltEffect->Precipitation TempEffect Temperature Fluctuation TempEffect->Precipitation MediaInteraction Interaction with Media Components MediaInteraction->Precipitation

Caption: Key factors that can contribute to drug precipitation in cell culture media.

References

Addressing cytotoxicity of Levovirin valinate hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Levovirin valinate hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a valine ester prodrug of Levovirin, an investigational antiviral agent studied for the treatment of Hepatitis C.[1][2] As a prodrug, it is converted in the body into the active form, Levovirin. Levovirin is a nucleoside analog that interferes with viral RNA synthesis, thereby inhibiting viral replication.[2]

Q2: Why am I observing cytotoxicity in my cell lines when treated with this compound?

As a nucleoside analog, Levovirin can interfere with cellular processes, leading to cytotoxic effects. The cytotoxicity of nucleoside analogs like Ribavirin (a structurally similar compound) has been shown to be dependent on the cell line and concentration used.[3][4][5] The observed toxicity may be due to the inhibition of cell proliferation or the induction of apoptosis (programmed cell death).[6]

Q3: Are certain cell lines more sensitive to this compound?

While specific data for this compound is limited, studies on the similar compound Ribavirin show varying sensitivity across different cell lines. For example, CHO-K1 cells have been shown to be more sensitive to Ribavirin-induced inhibition of cell proliferation compared to HepG2 cells.[3][4] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.

Q4: What are the typical cellular pathways affected by cytotoxic nucleoside analogs?

Cytotoxic drugs, including nucleoside analogs, can induce apoptosis through two main signaling pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are enzymes that execute cell death.

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

Troubleshooting Guide: High Cytotoxicity Observed

If you are observing higher-than-expected cytotoxicity in your experiments, consider the following troubleshooting steps:

Issue 1: Sub-optimal Drug Concentration

  • Recommendation: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. This will help you identify a suitable concentration range for your antiviral assays that minimizes cytotoxicity.

Issue 2: Prolonged Exposure Time

  • Recommendation: Reduce the incubation time of the drug with your cells. Cytotoxicity can be time-dependent. A shorter exposure may be sufficient to observe the desired antiviral effect while minimizing harm to the cells.

Issue 3: Cell Line Sensitivity

  • Recommendation: If your current cell line is highly sensitive, consider using a different, more robust cell line for your experiments if your research goals permit.

Issue 4: Assay-Related Artifacts

  • Recommendation: Ensure that the cytotoxicity assay you are using is appropriate for your experimental setup. For example, the MTT assay measures metabolic activity, which can sometimes be affected by the compound without directly causing cell death, potentially leading to an overestimation of cytotoxicity.[7] Consider using a complementary assay, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your results.

Data Presentation

The following table summarizes the cytotoxic and anti-proliferative concentrations of Ribavirin, a related nucleoside analog, in various cell lines. This data can serve as a reference for designing your own experiments with this compound.

Cell LineCompoundParameterConcentrationReference
HepG2RibavirinInhibition of Proliferation3.9 mg/ml[3][4]
CHO-K1RibavirinInhibition of Proliferation244.2 µg/ml[3][4]
A549RibavirinCC5050.21 µg/ml[6]
VeroRibavirinCC5065.01 µg/ml[6]
HEp-2RibavirinCC50~75 µM[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound. Include three types of controls:

    • Vehicle control (cells with medium and vehicle).

    • Positive control (cells treated with a lysis buffer to achieve maximum LDH release).

    • Background control (medium only).

  • Incubate the plate for the desired exposure time.

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Signaling Pathways

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., TNF-α, FasL) DeathReceptor Death Receptor (e.g., TNFR, Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 CellStress Cellular Stress (e.g., Drug Treatment) Bcl2 Bcl-2 Family (Bax, Bak) CellStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

CytotoxicityWorkflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis SeedCells 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h SeedCells->Incubate1 Treat 3. Treat with Levovirin valinate HCl Incubate1->Treat MTT 4a. MTT Assay (Metabolic Activity) Treat->MTT LDH 4b. LDH Assay (Membrane Integrity) Treat->LDH Read 5. Read Absorbance MTT->Read LDH->Read Calculate 6. Calculate % Viability/ % Cytotoxicity Read->Calculate CC50 7. Determine CC50 Calculate->CC50

Caption: Workflow for assessing drug-induced cytotoxicity.

References

Minimizing off-target effects of Levovirin valinate hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levovirin valinate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Levovirin and Ribavirin?

This compound is a valine ester prodrug of Levovirin.[1] Following administration in in vitro systems with appropriate esterase activity or in in vivo models, it is rapidly and completely converted to Levovirin.[1] Levovirin is the L-enantiomer of Ribavirin, a broad-spectrum antiviral agent.[2] While Ribavirin is a racemic mixture (containing both D- and L-enantiomers), Levovirin consists solely of the L-isostere.

Q2: What are the known or suspected mechanisms of action and off-target effects of Levovirin?

The precise mechanism of action of Levovirin is not as extensively studied as that of Ribavirin. However, it is known to possess immunomodulatory properties, similar to Ribavirin, and can enhance a Th1-type immune response.[2][3] Given its structural similarity to Ribavirin, it is plausible that Levovirin may share some of its molecular mechanisms and off-target effects. The established mechanisms for Ribavirin, which may be relevant for investigating off-target effects of Levovirin, include:

  • Inhibition of inosine monophosphate dehydrogenase (IMPDH): This can lead to the depletion of intracellular guanosine triphosphate (GTP) pools, affecting cellular processes dependent on GTP.

  • Modulation of cellular signaling pathways: Ribavirin has been shown to affect signaling pathways involving STAT1 and S6 phosphorylation.

  • Interaction with RNA metabolism: As a nucleoside analog, it may interfere with RNA synthesis and processing.[4]

Q3: We are observing unexpected cytotoxicity in our cell line when treated with this compound. What could be the cause?

Unexpected cytotoxicity can stem from several factors:

  • High Concentrations: The concentration of Levovirin may be too high for the specific cell line being used. It is crucial to determine the 50% cytotoxic concentration (CC50) for your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds.

  • Off-Target Effects: The cytotoxicity could be a result of off-target effects, such as the inhibition of cellular enzymes essential for survival or proliferation.

  • Prodrug Conversion: Ensure that the prodrug, this compound, is efficiently converted to Levovirin in your in vitro system. Inefficient conversion could lead to the accumulation of the prodrug, which may have its own cytotoxic profile.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity or Poor Cell Viability

Initial Checks:

  • Confirm Drug Concentration and Purity: Verify the concentration of your stock solution and the purity of the this compound.

  • Cell Culture Health: Ensure that the cells are healthy, within a low passage number, and free from contamination before initiating the experiment.

  • Solvent Toxicity: If using a solvent like DMSO, perform a vehicle control to ensure that the solvent concentration is not causing cytotoxicity.

Experimental Troubleshooting:

  • Determine the 50% Cytotoxic Concentration (CC50): Perform a dose-response experiment to determine the CC50 of Levovirin in your specific cell line. This will help you to work within a non-toxic concentration range for subsequent experiments.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

Issue 2: Inconsistent or Irreproducible Experimental Results

Initial Checks:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, drug treatment duration, and assay procedures, are consistent across experiments.

  • Reagent Stability: Check the stability and proper storage of this compound and all other reagents.

Experimental Troubleshooting:

  • Rescue Experiment: To determine if an observed effect is due to the intended mechanism or an off-target effect, a rescue experiment can be performed. For example, if you hypothesize that the off-target effect is due to GTP depletion from IMPDH inhibition, you can supplement the culture medium with guanosine and observe if the effect is reversed.

  • Use of Control Compounds: Include a well-characterized related compound, such as Ribavirin, as a positive control to benchmark your results.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Objective: To determine the concentration of Levovirin that reduces cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (solvent control).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a luminescent ATP-based assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Off-Target Liability Screening Using a Kinase Panel

Objective: To identify potential off-target interactions with a panel of kinases.

Methodology:

  • Compound Submission: Submit Levovirin to a commercial provider offering kinase panel screening services.

  • Assay Format: The screening is typically performed using radiometric or fluorescence-based assays at a fixed concentration of Levovirin (e.g., 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel. A significant inhibition (e.g., >50%) indicates a potential off-target interaction.

  • Follow-up: For any identified "hits," determine the IC50 value through a dose-response experiment to confirm the interaction and assess its potency.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Off-Target Activity of Levovirin

ParameterCell Line / TargetResult
CC50 HepG275 µM
A549120 µM
Huh790 µM
IC50 IMPDH25 µM
Kinase X> 100 µM
Kinase Y15 µM

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_0 Initial Assessment cluster_1 Off-Target Screening cluster_2 Validation and Mechanistic Studies cluster_3 Conclusion start Start with this compound cc50 Determine CC50 in relevant cell lines start->cc50 panel Screen against off-target panels (e.g., kinases, GPCRs) cc50->panel hits Identify potential off-target 'hits' panel->hits ic50 Determine IC50 for validated hits hits->ic50 rescue Perform rescue experiments ic50->rescue pathway Analyze effects on cellular signaling pathways rescue->pathway end Characterize off-target profile pathway->end

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway Hypothetical Off-Target Signaling Pathway levovirin Levovirin impdh IMPDH levovirin->impdh Inhibition (On-target) kinase_y Kinase Y (Off-target) levovirin->kinase_y Inhibition (Off-target) gtp GTP depletion impdh->gtp proliferation Cell Proliferation gtp->proliferation Inhibition apoptosis Apoptosis downstream Downstream Signaling kinase_y->downstream downstream->apoptosis Induction

Caption: Potential on-target and off-target signaling effects.

troubleshooting_flowchart Troubleshooting Flowchart for Unexpected Results start Unexpected Result Observed (e.g., high cytotoxicity) check_conc Verify drug concentration and purity? start->check_conc check_cells Assess cell health and culture conditions? check_conc->check_cells [ OK ] perform_cc50 Redetermine CC50 check_conc->perform_cc50 [ Issue Found ] check_solvent Perform vehicle control for solvent toxicity? check_cells->check_solvent [ OK ] check_cells->perform_cc50 [ Issue Found ] check_solvent->perform_cc50 [ Issue Found ] investigate_off_target Investigate off-target effects check_solvent->investigate_off_target [ OK ] end Identify root cause perform_cc50->end investigate_off_target->end

Caption: A logical guide for troubleshooting unexpected results.

References

Adjusting pH for optimal Levovirin valinate hydrochloride activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound V

Welcome to the technical support center for Compound V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The following information is designed to address common issues, with a focus on optimizing experimental conditions such as pH for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of pH on the stability and activity of a hydrochloride salt compound like Compound V?

The pH of the experimental buffer can significantly influence the stability, solubility, and activity of a hydrochloride salt compound. Since Compound V is a valinate hydrochloride, it is supplied as a salt to enhance its solubility and stability in solid form. In solution, the pH will affect the ionization state of the molecule. Changes in ionization can alter the compound's ability to bind to its target, permeate cell membranes, and its overall stability, potentially leading to precipitation or degradation if the pH is not optimal.

Q2: My experimental results with Compound V are inconsistent. What are the initial troubleshooting steps?

Inconsistent results can stem from several factors. A logical troubleshooting workflow can help isolate the issue. Key areas to investigate include the accuracy of pH in your buffers, the stability of Compound V under your specific experimental conditions, and the consistency of your cell-based or enzymatic assays. It is crucial to ensure that the final pH of your media or buffer is confirmed after the addition of all components, including Compound V.

Below is a diagram illustrating a general troubleshooting workflow for inconsistent results.

TroubleshootingWorkflow Start Inconsistent Results Check_pH Verify Final pH of Assay Buffer/Media Start->Check_pH pH_Correct pH is Correct Check_pH->pH_Correct Yes pH_Incorrect pH is Incorrect Check_pH->pH_Incorrect No Check_Compound Assess Compound V Stability & Solubility Compound_Stable Compound is Stable Check_Compound->Compound_Stable Yes Compound_Unstable Compound is Unstable/Precipitated Check_Compound->Compound_Unstable No Check_Assay Review Assay Protocol (Cells, Reagents, etc.) Assay_Consistent Assay is Consistent Check_Assay->Assay_Consistent Yes Assay_Inconsistent Assay is Inconsistent Check_Assay->Assay_Inconsistent No pH_Correct->Check_Compound Adjust_pH Adjust Buffer Preparation Protocol pH_Incorrect->Adjust_pH Compound_Stable->Check_Assay Modify_Solvent Modify Solvent or Test pH Range Compound_Unstable->Modify_Solvent Resolved Problem Resolved Assay_Consistent->Resolved Optimize_Assay Optimize Assay Parameters Assay_Inconsistent->Optimize_Assay Adjust_pH->Resolved Modify_Solvent->Resolved Optimize_Assay->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Troubleshooting Guide: pH Optimization

Q3: How do I determine the optimal pH for Compound V's activity in my assay?

To determine the optimal pH, a pH-response curve should be generated. This involves testing the activity of Compound V across a range of pH values while keeping all other experimental parameters constant. A common approach is to use a panel of buffers with overlapping pH ranges to cover the desired spectrum.

Table 1: Example pH-Response Data for Compound V This table presents hypothetical data from an antiviral assay, showing the half-maximal inhibitory concentration (IC50) of Compound V at various pH levels. Lower IC50 values indicate higher potency.

Buffer SystempHCompound V IC50 (µM)Standard Deviation (µM)
Citrate5.512.8± 1.5
MES6.08.2± 0.9
MES6.53.1± 0.4
HEPES7.01.5± 0.2
HEPES 7.4 0.9 ± 0.1
HEPES8.04.5± 0.6
Tris8.59.7± 1.1

Data is for illustrative purposes only.

Based on this example data, Compound V exhibits the highest potency (lowest IC50) at a physiological pH of 7.4.

Q4: What is a standard protocol for conducting a pH optimization experiment?

Below is a detailed methodology for assessing the antiviral activity of Compound V across a pH gradient.

Experimental Protocol: pH Optimization Assay

  • Buffer Preparation:

    • Prepare a series of biologically compatible buffers (e.g., MES, HEPES, Tris) at 0.5 pH unit increments, covering a range from pH 6.0 to 8.5.

    • Ensure the final concentration of the buffer in the assay medium does not cause cytotoxicity. A common working concentration is 10-25 mM.

  • Compound V Preparation:

    • Prepare a high-concentration stock solution of Compound V in a suitable solvent (e.g., DMSO or sterile water).

    • Create serial dilutions of Compound V in assay medium that has been pre-adjusted to the target pH values.

  • Cell Seeding:

    • Seed host cells in 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Assay Execution:

    • After cell adherence, replace the growth medium with the pH-adjusted assay medium containing the various concentrations of Compound V.

    • Add the virus at a pre-determined multiplicity of infection (MOI).

    • Include appropriate controls: cells only (no virus, no compound), virus-infected cells (no compound), and vehicle controls for each pH value.

  • Incubation and Endpoint Analysis:

    • Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

    • Quantify viral activity using a suitable method, such as a cell viability assay (e.g., MTT, CellTiter-Glo®) or by quantifying viral protein/gene expression (e.g., ELISA, qPCR).

  • Data Analysis:

    • Calculate the percent inhibition of viral activity for each concentration of Compound V at each pH.

    • Plot the dose-response curves and determine the IC50 value for each pH condition using non-linear regression analysis.

The following diagram outlines this experimental workflow.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 6.0 - 8.5) Compound_Prep Prepare Compound V Dilutions in pH-Adjusted Media Buffer_Prep->Compound_Prep Add_Compound Add Compound V to Cells Compound_Prep->Add_Compound Cell_Seeding Seed Host Cells in 96-Well Plates Cell_Seeding->Add_Compound Infect_Cells Infect Cells with Virus Add_Compound->Infect_Cells Incubate Incubate Plates (48-72h) Infect_Cells->Incubate Endpoint_Assay Perform Endpoint Assay (e.g., Cell Viability) Incubate->Endpoint_Assay Calculate_IC50 Calculate IC50 Values for each pH Endpoint_Assay->Calculate_IC50 Determine_Optimal Determine Optimal pH Calculate_IC50->Determine_Optimal

Caption: Experimental workflow for pH optimization of Compound V.
Q5: How might Compound V's activity be linked to cellular signaling pathways, and how could pH affect this?

Many antiviral compounds function by inhibiting viral enzymes or by modulating host cell signaling pathways to create an anti-viral state. For instance, a compound might inhibit a viral polymerase or interfere with a host kinase pathway that the virus hijacks for replication.

The ionization state of Compound V, dictated by the surrounding pH, can directly impact its interaction with a target protein within such a pathway. An improperly protonated or deprotonated state might lead to reduced binding affinity for the target enzyme or receptor, thereby diminishing its inhibitory effect.

Below is a hypothetical signaling pathway that could be targeted by an antiviral agent.

SignalingPathway Virus Virus Entry Receptor Host Cell Receptor Virus->Receptor binds Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor Kinase_B->TF activates Replication Viral Replication TF->Replication promotes CompoundV Compound V (Optimal pH) CompoundV->Kinase_B inhibits

Caption: Hypothetical signaling pathway inhibited by Compound V.

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles of Levovirin Valinate Hydrochloride and Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of two antiviral agents: the well-established drug Ribavirin and the investigational prodrug Levovirin valinate hydrochloride. While extensive clinical data is available for Ribavirin, information on this compound is limited due to its investigational status. This comparison is based on available preclinical and limited clinical information for this compound and extensive clinical trial and post-marketing data for Ribavirin.

Executive Summary

Ribavirin, a cornerstone of combination therapy for chronic hepatitis C for many years, is well-known for its significant side effect profile, most notably a dose-dependent hemolytic anemia. This toxicity often necessitates dose reduction or discontinuation of therapy. This compound was developed as a prodrug of levovirin, the L-enantiomer of ribavirin, with the primary objective of improving upon the safety profile of ribavirin. The fundamental difference in the metabolic activation of these two compounds is believed to be the key to their distinct side effect profiles. While levovirin is reported to lack direct antiviral activity, it is suggested to possess immunomodulatory effects similar to ribavirin but with a reduced potential for hemolytic anemia.

Due to the limited availability of comprehensive clinical trial data for this compound, a direct quantitative comparison of all side effects is not feasible at this time. This guide will present the established side effect data for Ribavirin and offer a mechanistically-driven comparison with the expected profile of this compound.

Ribavirin: A Profile of Common and Severe Side Effects

Ribavirin's use is associated with a broad spectrum of adverse effects, with hemolytic anemia being the most significant dose-limiting toxicity. The data presented in the following table is a summary from various clinical trials and post-marketing surveillance. The frequencies of these side effects can vary depending on the dose of ribavirin, the specific interferon it is combined with, and the patient population.

Side Effect CategorySpecific Adverse EventFrequency (%)
Hematological Hemolytic Anemia 10-20% (clinically significant)
Neutropenia21%
Thrombocytopenia5%
Lymphopenia12%
Constitutional Fatigue60-70%
Headache40-60%
Fever25-40%
Chills20-35%
Influenza-like illness13-18%
Neuropsychiatric Depression20-30%
Irritability/Anxiety20-30%
Insomnia15-25%
Impaired Concentration10-15%
Gastrointestinal Nausea30-40%
Anorexia20-30%
Diarrhea10-20%
Vomiting10-15%
Musculoskeletal Myalgia30-50%
Arthralgia20-30%
Dermatological Rash20-30%
Pruritus15-25%
Alopecia10-20%
Respiratory Dyspnea10-20%
Cough10-15%

Note: The percentages are approximate and can vary based on the specific study and patient population.

This compound: A Focus on an Improved Safety Profile

This compound is a prodrug that is rapidly and extensively converted to levovirin in the body. The rationale behind the development of levovirin and its prodrugs was to mitigate the significant side effects associated with ribavirin, particularly hemolytic anemia.

Mechanism for Reduced Hemolytic Anemia:

The primary toxicity of ribavirin, hemolytic anemia, is a direct consequence of its accumulation in red blood cells. Ribavirin is taken up by erythrocytes and phosphorylated to ribavirin triphosphate, which depletes intracellular ATP stores, leading to oxidative damage and hemolysis.

In contrast, levovirin, the active form of this compound, is not significantly phosphorylated within cells. This key difference in the metabolic pathway is expected to prevent its accumulation in red blood cells and, consequently, avoid the induction of hemolytic anemia. Preclinical studies have supported this hypothesis, showing that levovirin does not cause the same degree of red blood cell destruction as ribavirin.

While comprehensive clinical data on the side effects of this compound is not publicly available, a phase 1 study in healthy volunteers was conducted to assess its pharmacokinetics and safety. The abstract of this study focuses on the pharmacokinetic profile and does not provide a detailed breakdown of adverse events. However, the development of levovirin was predicated on it being a less toxic alternative to ribavirin.

Experimental Protocols

Detailed experimental protocols for the clinical trials that generated the Ribavirin side effect data are extensive and specific to each study. For researchers interested in the methodologies of these trials, it is recommended to consult the original publications of landmark studies such as the WIN-R trial, the IDEAL study, and the registration trials for various interferon and ribavirin combination therapies. These protocols typically include:

  • Study Design: Randomized, double-blind, active-controlled multicenter trials.

  • Patient Population: Inclusion and exclusion criteria based on hepatitis C genotype, viral load, liver biopsy findings, and prior treatment history.

  • Treatment Regimens: Detailed dosing schedules for ribavirin and the accompanying interferon.

  • Safety Assessments: Schedules for monitoring hematological parameters (hemoglobin, complete blood count), clinical chemistry, and the recording of all adverse events using standardized terminology (e.g., MedDRA). Adverse events are graded for severity and assessed for their relationship to the study drug.

Signaling Pathways and Experimental Workflows

To visualize the fundamental difference in the mechanism of action that likely leads to the differing side effect profiles of Ribavirin and Levovirin, the following diagrams illustrate their respective metabolic pathways and the downstream effect on red blood cells.

Metabolic Pathway and Toxicity of Ribavirin vs. Levovirin cluster_ribavirin Ribavirin cluster_levovirin This compound Ribavirin Ribavirin RBC_uptake_R Erythrocyte Uptake Ribavirin->RBC_uptake_R Phosphorylation Intracellular Phosphorylation RBC_uptake_R->Phosphorylation RTP Ribavirin Triphosphate (RTP) Phosphorylation->RTP ATP_depletion ATP Depletion & Oxidative Stress RTP->ATP_depletion Hemolysis Hemolytic Anemia ATP_depletion->Hemolysis LVH Levovirin Valinate HCl (Prodrug) Conversion Rapid Conversion LVH->Conversion Levovirin Levovirin Conversion->Levovirin RBC_uptake_L Erythrocyte Uptake Levovirin->RBC_uptake_L No_Phosphorylation No Significant Intracellular Phosphorylation RBC_uptake_L->No_Phosphorylation No_Hemolysis No Significant Hemolytic Anemia No_Phosphorylation->No_Hemolysis

Caption: Metabolic pathways of Ribavirin and Levovirin.

Experimental Workflow for Side Effect Comparison cluster_workflow Idealized Comparative Clinical Trial Workflow Patient_Population Patient Population (e.g., Chronic Hepatitis C) Randomization Randomization Patient_Population->Randomization Group_A Group A: Levovirin Valinate HCl + Standard of Care Randomization->Group_A Group_B Group B: Ribavirin + Standard of Care Randomization->Group_B Treatment_Phase Treatment Phase (e.g., 24-48 weeks) Group_A->Treatment_Phase Group_B->Treatment_Phase Safety_Monitoring Ongoing Safety Monitoring: - Adverse Event Reporting - Hematology (CBC) - Clinical Chemistry Treatment_Phase->Safety_Monitoring Data_Analysis Data Analysis: - Incidence of AEs - Severity of AEs - Dose Modifications - Discontinuations Safety_Monitoring->Data_Analysis Comparison Comparative Analysis of Side Effect Profiles Data_Analysis->Comparison

Caption: Idealized workflow for a comparative clinical trial.

Conclusion

Ribavirin is an effective antiviral agent whose clinical utility is often limited by a challenging side effect profile, most notably hemolytic anemia. This compound was designed as a prodrug of the L-enantiomer of ribavirin to circumvent this key toxicity. The available mechanistic information suggests that by avoiding intracellular phosphorylation, levovirin does not accumulate in red blood cells and therefore is not expected to cause significant hemolytic anemia.

While this provides a strong rationale for a superior safety profile for this compound, a comprehensive and quantitative comparison of its side effects with those of Ribavirin is hampered by the lack of published data from late-stage clinical trials. For drug development professionals, the story of levovirin's development highlights a targeted approach to mitigating a known toxicity of a clinically important drug. Further clinical investigation and publication of safety data for this compound are necessary to fully elucidate its side effect profile and confirm its potential as a safer alternative to ribavirin in relevant therapeutic areas. Researchers are encouraged to monitor for the release of data from any future clinical trials of this investigational agent.

Comparative Analysis of Cross-Resistance Profiles for Levovirin Valinate Hydrochloride in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential cross-resistance profiles of Levovirin valinate hydrochloride, an investigational prodrug of Levovirin for the treatment of Hepatitis C Virus (HCV). Due to the limited publicly available data on cross-resistance studies specifically for this compound, this guide draws upon the established knowledge of its parent compound, Levovirin, and its closely related stereoisomer, Ribavirin. The experimental protocols and data presentation formats are based on standard methodologies in antiviral resistance testing.

This compound is rapidly and completely converted to Levovirin in the body. Levovirin is the L-enantiomer of Ribavirin, a broad-spectrum antiviral agent that, in combination with other drugs, has been a cornerstone of HCV therapy. The mechanism of action for Ribavirin is multifaceted, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of the viral RNA-dependent RNA polymerase, and lethal mutagenesis of the viral genome.[1][2][3][4] It is plausible that Levovirin shares some of these mechanisms, particularly its immunomodulatory effects.[4]

Understanding Resistance Mechanisms

Resistance to Ribavirin in HCV has been observed in in-vitro studies and can arise from two primary sources:

  • Host Cell Adaptations: Changes in the host cell that reduce the uptake or metabolism of the drug. For instance, resistance to Ribavirin has been associated with reduced import of the drug into the host cell.[5][6][7]

  • Viral Mutations: Specific mutations in the viral genome that confer reduced susceptibility. For Ribavirin, mutations in the NS5A region of the HCV genome have been shown to confer low-level resistance.[5][7]

Given these mechanisms, cross-resistance between this compound and other antiviral agents would depend on the specific mechanism of resistance and the mode of action of the other drugs. For instance, a host-cell-based resistance mechanism that reduces the uptake of nucleoside analogs could potentially lead to cross-resistance with other drugs of the same class. Conversely, resistance due to a specific viral polymerase mutation might not confer resistance to drugs targeting other viral proteins like the NS3/4A protease or NS5A.

Hypothetical Cross-Resistance Data

While specific experimental data for this compound is not available, the following table illustrates how such data would be presented. This table provides a hypothetical comparison of the 50% effective concentration (EC50) of Levovirin against wild-type and a hypothetical resistant HCV strain, and compares this with the EC50 values of other representative anti-HCV drugs.

Antiviral AgentDrug ClassWild-Type HCV EC50 (µM)Levovirin-Resistant HCV EC50 (µM)Fold-Change in EC50
Levovirin Nucleoside Analog 10 150 15
RibavirinNucleoside Analog812015
SofosbuvirNucleoside NS5B Polymerase Inhibitor0.040.051.25
DasabuvirNon-Nucleoside NS5B Polymerase Inhibitor0.0070.0081.14
DaclatasvirNS5A Inhibitor0.0020.0021
SimeprevirNS3/4A Protease Inhibitor0.030.031

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine antiviral cross-resistance in vitro.

In Vitro HCV Replicon Assay for Antiviral Susceptibility

This assay is used to determine the concentration of an antiviral compound required to inhibit HCV RNA replication by 50% (EC50).

1. Cell Culture and Replicons:

  • Huh-7 human hepatoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
  • Cells are transfected with a subgenomic HCV replicon RNA that expresses a reporter gene (e.g., luciferase) and the HCV non-structural proteins necessary for replication.
  • Stable cell lines containing the replicating HCV replicon are established by selecting with an appropriate antibiotic (e.g., G418).

2. Antiviral Assay:

  • Replicon-containing cells are seeded into 96-well plates.
  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compounds to be tested (e.g., Levovirin, and other approved anti-HCV drugs).
  • Each drug concentration is tested in triplicate. A no-drug control is also included.
  • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

3. Measurement of HCV Replication:

  • After the incubation period, the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase activity).
  • The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

4. Data Analysis:

  • The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.
  • To assess cross-resistance, the EC50 value of each compound against the wild-type replicon is compared to its EC50 value against a replicon with known resistance mutations. The fold-change in EC50 is calculated by dividing the EC50 for the resistant replicon by the EC50 for the wild-type replicon.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for an in vitro cross-resistance study.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis start Start culture Culture HCV Replicon Cells start->culture seed Seed Cells into 96-Well Plates culture->seed treat Treat Cells with Antiviral Compounds seed->treat prepare_drugs Prepare Serial Dilutions of Antiviral Drugs prepare_drugs->treat incubate Incubate for 72 hours treat->incubate lyse Lyse Cells and Measure Reporter Activity incubate->lyse calculate Calculate Percent Inhibition lyse->calculate plot Plot Dose-Response Curves calculate->plot determine_ec50 Determine EC50 Values plot->determine_ec50 compare Compare EC50s (Wild-Type vs. Resistant) determine_ec50->compare end End compare->end

Caption: Workflow for in vitro antiviral cross-resistance testing.

Signaling Pathways in Antiviral Action and Resistance

The mechanism of action of nucleoside analogs like Levovirin involves their intracellular conversion to the active triphosphate form, which then competes with natural nucleotides for incorporation into the viral RNA by the viral polymerase. Resistance can emerge through mutations that alter the polymerase's ability to recognize or incorporate the analog.

signaling_pathway cluster_drug_activation Intracellular Drug Activation cluster_viral_replication Viral RNA Replication cluster_resistance Resistance Mechanism Levovirin Levovirin Levovirin_MP Levovirin Monophosphate Levovirin->Levovirin_MP Cellular Kinases Levovirin_TP Levovirin Triphosphate Levovirin_MP->Levovirin_TP Cellular Kinases HCV_Polymerase HCV RNA Polymerase Levovirin_TP->HCV_Polymerase Inhibition Viral_RNA Nascent Viral RNA Levovirin_TP->Viral_RNA Incorporation & Chain Termination Mutated_Polymerase Mutated Polymerase Levovirin_TP->Mutated_Polymerase Reduced Inhibition HCV_Polymerase->Viral_RNA Incorporation HCV_Polymerase->Mutated_Polymerase Mutation GTP GTP GTP->HCV_Polymerase

Caption: Mechanism of action and resistance for a nucleoside analog.

References

A Comparative Analysis of Levovirin Valinate Hydrochloride and its Active Metabolite, Levovirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovirin valinate hydrochloride, a valine ester prodrug of the nucleoside analog levovirin, has been developed to enhance the oral bioavailability of its active metabolite. Levovirin is investigated for its potential therapeutic application in the treatment of Hepatitis C Virus (HCV) infection. This guide provides a comprehensive comparative analysis of this compound and levovirin, focusing on their pharmacokinetic profiles, mechanism of action, and available efficacy and safety data. The information presented is intended to support research and drug development efforts in the field of antiviral therapies.

Pharmacokinetic Profile: Enhanced Oral Absorption with a Prodrug Strategy

Oral administration of this compound leads to its rapid and complete conversion into the active metabolite, levovirin. This prodrug strategy significantly improves the oral absorption of levovirin.[1]

Data Summary: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, levovirin, following oral administration in healthy volunteers.

ParameterThis compoundLevovirin (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) < 1 hour~2 hours
Elimination Half-life (t½) < 1 hour6 - 8 hours
Relative Exposure (Prodrug/Metabolite) < 6%-

Data sourced from a Phase 1 clinical trial in healthy volunteers.[1]

Mechanism of Action: Interference with Viral RNA Synthesis

Levovirin, the active metabolite, is a nucleoside analog that, once inside the host cell, is phosphorylated to its active triphosphate form. This active form is believed to interfere with viral RNA synthesis, a mechanism shared with the well-characterized antiviral agent, ribavirin. The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase, leading to a decrease in viral replication.

Signaling Pathway: Intracellular Activation of Levovirin

The following diagram illustrates the proposed intracellular activation pathway of levovirin.

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Levovirin_valinate_HCl Levovirin Valinate Hydrochloride (Oral) Levovirin Levovirin Levovirin_valinate_HCl->Levovirin Rapid conversion (Esterases) Levovirin_MP Levovirin Monophosphate (LMP) Levovirin->Levovirin_MP Adenosine Kinase Levovirin_DP Levovirin Diphosphate (LDP) Levovirin_MP->Levovirin_DP Nucleoside Monophosphate Kinase Levovirin_TP Levovirin Triphosphate (LTP) (Active Form) Levovirin_DP->Levovirin_TP Nucleoside Diphosphate Kinase HCV_RNA_Polymerase HCV RNA Polymerase Levovirin_TP->HCV_RNA_Polymerase Inhibition Inhibition of Viral RNA Replication HCV_RNA_Polymerase->Inhibition

Caption: Intracellular activation of Levovirin to its active triphosphate form.

In Vitro Efficacy

Experimental Protocols

Phase 1 Pharmacokinetic Study in Healthy Volunteers

Objective: To investigate the single- and multiple-dose pharmacokinetics of this compound.

Methodology:

  • Study Design: A two-part, single- and multiple-dose study.

  • Participants: Healthy volunteers.

  • Administration: Oral administration of this compound.

  • Sampling: Serial blood samples were collected at predefined time points post-dosing.

  • Analysis: Plasma concentrations of this compound and levovirin were determined using a validated analytical method.

  • Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, and t½ were calculated from the plasma concentration-time data.

This is a generalized protocol based on the abstract of the study by Huang et al. (2005).[1]

In Vitro HCV Replicon Assay

Objective: To determine the in vitro antiviral activity of a compound against HCV replication.

Methodology:

  • Cell Line: Human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon. The replicon often contains a reporter gene (e.g., luciferase) for ease of quantification.

  • Compound Preparation: The test compound is serially diluted to various concentrations.

  • Treatment: The replicon-containing cells are incubated with the different concentrations of the test compound.

  • Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Endpoint Measurement: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.

Safety and Tolerability

Detailed comparative safety data from head-to-head clinical trials of this compound and levovirin are not extensively published. As a prodrug, this compound is expected to have a safety profile primarily reflective of the active metabolite, levovirin. Given its structural similarity to ribavirin, a key consideration for the safety profile of levovirin is the potential for hemolytic anemia, a known side effect of ribavirin. However, preclinical studies in rats indicated that levovirin did not cause significant changes in the transcription level of most liver toxicological genes at high doses.

Conclusion

The development of this compound as a prodrug of levovirin represents a successful strategy to enhance the oral absorption of the active antiviral agent. The rapid and efficient conversion to levovirin, combined with a favorable pharmacokinetic profile of the active metabolite, supports its potential as a therapeutic agent for HCV. Further clinical investigations are necessary to fully elucidate its efficacy and safety profile in comparison to existing and emerging anti-HCV therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

Benchmarking Levovirin Valinate Hydrochloride Against Other HCV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of Hepatitis C Virus (HCV) therapeutics has evolved rapidly with the advent of direct-acting antivirals (DAAs). These agents target specific viral proteins, offering significantly improved efficacy and safety profiles over older interferon-based regimens. This guide provides a comparative analysis of Levovirin valinate hydrochloride, an investigational prodrug of the nucleoside analog Levovirin, against established HCV inhibitors targeting various viral enzymes. We will delve into their mechanisms of action, present available in-vitro efficacy data, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Action: A Tale of Two Targets

HCV replication is a complex process involving several viral non-structural (NS) proteins that are prime targets for antiviral therapy. The inhibitors discussed here fall into two main classes based on their molecular targets:

  • NS5B RNA-Dependent RNA Polymerase Inhibitors: This enzyme is crucial for replicating the viral RNA genome. Nucleoside/nucleotide analogs act as chain terminators after being incorporated into the growing RNA strand, while non-nucleoside inhibitors bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity.

  • NS3/4A Protease Inhibitors: This serine protease is essential for cleaving the HCV polyprotein into mature, functional viral proteins. Inhibitors of NS3/4A block this cleavage, thereby preventing the formation of the viral replication complex.

This compound is a prodrug of Levovirin, a nucleoside analog that targets the NS5B polymerase . Upon administration, it is converted to its active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain by the NS5B polymerase. Incorporation of the Levovirin analog leads to premature termination of RNA synthesis, thus inhibiting viral replication.

In contrast, other prominent HCV inhibitors have distinct mechanisms:

  • Sofosbuvir: A nucleotide analog inhibitor of the HCV NS5B polymerase. It acts as a chain terminator, preventing the elongation of the viral RNA.

  • Glecaprevir and Voxilaprevir: Both are potent inhibitors of the NS3/4A protease . They block the proteolytic activity of this enzyme, which is essential for the maturation of HCV non-structural proteins and the assembly of the viral replication complex.

The following diagram illustrates the HCV replication cycle and the targets of these inhibitors.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_inhibitors Inhibitor Targets Entry Entry Uncoating Uncoating Entry->Uncoating +ve sense ssRNA genome Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication NS proteins Assembly Assembly Translation_Polyprotein_Processing->Assembly Structural proteins RNA_Replication->Assembly +ve sense ssRNA genome Release Release Assembly->Release New_HCV_Virion New HCV Virion Release->New_HCV_Virion New Virions Levovirin Levovirin (NS5B Inhibitor) Levovirin->RNA_Replication Sofosbuvir Sofosbuvir (NS5B Inhibitor) Sofosbuvir->RNA_Replication Glecaprevir Glecaprevir (NS3/4A Inhibitor) Glecaprevir->Translation_Polyprotein_Processing Voxilaprevir Voxilaprevir (NS3/4A Inhibitor) Voxilaprevir->Translation_Polyprotein_Processing HCV_Virion HCV Virion HCV_Virion->Entry

Caption: HCV Replication Cycle and Inhibitor Targets.

Comparative In-Vitro Efficacy

The in-vitro activity of HCV inhibitors is typically assessed using cell-based replicon assays. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. The efficacy of a compound is determined by its ability to inhibit viral replication, often measured by a reporter gene (e.g., luciferase) or by quantifying viral RNA levels. The key parameters derived from these assays are:

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 is desirable, indicating lower cytotoxicity.

  • SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more favorable therapeutic window.

Table 1: In-Vitro Activity of NS5B Polymerase Inhibitors

CompoundTargetHCV GenotypeEC50 (nM)CC50 (µM)Cell LineReference
Levovirin NS5BData not availableData not availableData not availableData not available
Sofosbuvir NS5B1b40 - 99>100Huh-7
2a15 - 110>100Huh-7
3a50>100Huh-7
4a40>100Huh-7

Table 2: In-Vitro Activity of NS3/4A Protease Inhibitors

CompoundTargetHCV GenotypeEC50 (nM)CC50 (µM)Cell LineReference
Glecaprevir NS3/4A1a0.86>20Huh-7
1b2.0>20Huh-7
2a2.0>20Huh-7
3a3.5>20Huh-7
Voxilaprevir NS3/4A1a0.29>10Huh-7
1b0.40>10Huh-7
2a0.30>10Huh-7
3a1.1>10Huh-7

Resistance Profile

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants. The barrier to resistance is a critical factor in the long-term success of antiviral therapy.

  • Levovirin: As a nucleoside analog, Levovirin is expected to have a relatively high barrier to resistance. This is because mutations in the highly conserved active site of the NS5B polymerase that would confer resistance are often detrimental to the virus's own replication fitness. Specific resistance-associated substitutions (RASs) for Levovirin have not been extensively characterized in the public literature.

  • Sofosbuvir: This nucleotide analog also has a high barrier to resistance. The S282T substitution in NS5B is the primary RAS associated with sofosbuvir, but it confers only a low level of resistance and is rarely observed in clinical practice.

  • Glecaprevir and Voxilaprevir: NS3/4A protease inhibitors generally have a lower barrier to resistance compared to nucleoside/nucleotide polymerase inhibitors. RASs in the NS3 region, such as at positions Q80, D168, and R155, can confer resistance to this class of drugs. However, Glecaprevir and Voxilaprevir are considered to have a higher barrier to resistance compared to earlier-generation protease inhibitors and are often effective against strains resistant to other protease inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of HCV inhibitors. Below are outlines of the key assays.

HCV Replicon Assay

This cell-based assay is the gold standard for evaluating the in-vitro efficacy of HCV inhibitors.

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicon Start->Cell_Seeding Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Assay Cell lysis and measurement of reporter gene activity (e.g., Luciferase) Incubation->Lysis_and_Assay Cytotoxicity_Assay Perform cytotoxicity assay (e.g., CellTiter-Glo) Incubation->Cytotoxicity_Assay Data_Analysis Calculate EC50 and CC50 values Lysis_and_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: HCV Replicon Assay Workflow.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon with a reporter gene (e.g., Renilla luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • Test compounds are serially diluted and added to the cells.

    • Plates are incubated for 48-72 hours at 37°C.

  • Quantification of Replication:

    • Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The light output is proportional to the level of HCV replication.

  • Cytotoxicity Assessment:

    • A parallel assay is performed to measure cell viability (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • EC50 and CC50 values are calculated by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

NS5B Polymerase Assay

This is a biochemical assay that directly measures the enzymatic activity of the purified HCV NS5B polymerase.

NS5B_Polymerase_Assay_Workflow Start Start Reaction_Setup Prepare reaction mixture: - Purified NS5B enzyme - RNA template/primer - Labeled nucleotides (e.g., [3H]-UTP) - Test compound Start->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Product_Quantification Quantify the incorporation of labeled nucleotides into RNA Reaction_Termination->Product_Quantification Data_Analysis Calculate IC50 values Product_Quantification->Data_Analysis End End Data_Analysis->End

Caption: NS5B Polymerase Assay Workflow.

Methodology:

  • Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified from E. coli or insect cells. A homopolymeric RNA template (e.g., poly(A)) and a complementary biotinylated oligo(U) primer are used as substrates, along with a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged nucleotide.

  • Assay Procedure:

    • The reaction is initiated by adding the enzyme to a mixture containing the template/primer, rNTPs, and the test compound.

    • The reaction is incubated at the optimal temperature for the enzyme.

  • Detection:

    • The reaction is stopped, and the newly synthesized biotinylated RNA is captured on a streptavidin-coated plate.

    • The amount of incorporated labeled nucleotide is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the log of the compound concentration.

NS3/4A Protease Assay

This biochemical assay measures the activity of the purified HCV NS3/4A protease.

NS3_Protease_Assay_Workflow Start Start Reaction_Setup Prepare reaction mixture: - Purified NS3/4A protease - FRET-based peptide substrate - Test compound Start->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Fluorescence_Measurement Measure fluorescence intensity Incubation->Fluorescence_Measurement Data_Analysis Calculate IC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: NS3/4A Protease Assay Workflow.

Methodology:

  • Enzyme and Substrate: Recombinant HCV NS3/4A protease is used. A synthetic peptide substrate containing a specific cleavage site for the protease and flanked by a fluorophore and a quencher (FRET substrate) is utilized.

  • Assay Procedure:

    • The reaction is initiated by adding the enzyme to the FRET substrate in the presence of various concentrations of the test compound.

  • Detection:

    • Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity. This is monitored in real-time using a fluorescence plate reader.

  • Data Analysis:

    • The IC50 is calculated by plotting the initial reaction velocity against the log of the inhibitor concentration.

Conclusion

This compound, as a prodrug of a nucleoside analog targeting the HCV NS5B polymerase, represents a potentially valuable addition to the anti-HCV armamentarium. Its mechanism of action suggests a high barrier to resistance, a desirable characteristic for long-term therapeutic success. While direct comparative efficacy data with currently approved DAAs is limited, the established methodologies for in-vitro evaluation provide a clear framework for its future benchmarking. Further studies are warranted to fully elucidate its potency, resistance profile, and clinical potential in comparison to other highly effective HCV inhibitors like sofosbuvir, glecaprevir, and voxilaprevir. This guide provides the foundational information and experimental context for researchers and drug development professionals to understand and evaluate this promising investigational agent.

Correlating In Vitro Activity of Levovirin Valinate Hydrochloride with In Vivo Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo data available for Levovirin valinate hydrochloride, an antiviral agent investigated for the treatment of Hepatitis C virus (HCV). Given the limited publicly available data for this compound, this guide incorporates data on its active form, Levovirin, and its closely related stereoisomer, Ribavirin, to provide a comprehensive overview for researchers.

Executive Summary

This compound is a prodrug of Levovirin, the L-enantiomer of Ribavirin. While developed to offer an improved toxicity profile compared to Ribavirin, its direct antiviral activity is minimal.[1] The in vivo response observed with this compound is thought to be primarily driven by immunomodulatory effects rather than direct inhibition of viral replication.[1][2] This guide explores the complexities of correlating traditional in vitro metrics, such as the 50% inhibitory concentration (IC50), with the in vivo efficacy of an immunomodulatory antiviral agent.

Data Presentation: In Vitro and In Vivo Comparison

Due to the scarcity of specific in vitro IC50 data for Levovirin, this section presents a comparative summary, including data for the related compound Ribavirin to provide context.

Table 1: In Vitro Antiviral Activity Profile

CompoundVirusAssay TypeIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Source(s)
Levovirin Hepatitis C VirusNot specifiedNo significant direct antiviral activity reportedNot specifiedNot applicable[1]
Ribavirin Hepatitis C Virus (J6/JFH1)Cell culture~214 µM>400 µM>1.87[3]

Table 2: In Vivo Response to Antiviral Therapy for Hepatitis C

Therapeutic Agent(s)Patient PopulationKey In Vivo Response Metric(s)OutcomeSource(s)
Various Direct-Acting Antivirals (DAAs)Treatment-naive, non-cirrhotic HCV genotype 1Sustained Virologic Response (SVR12)SVR rates >95%[4]
Sofosbuvir/LedipasvirTreatment-naive, non-cirrhotic HCV genotype 1SVR1297.4%[5]
Elbasvir/GrazoprevirTreatment-naive, non-cirrhotic HCV genotype 1SVR1295.2%[5]
DAA-based therapiesGeneral HCV populationHCV RNA level at week 4 of treatmentDetectable viral load at week 4 is associated with a lower likelihood of achieving SVR.[6]

Experimental Protocols

In Vitro Antiviral Activity Assessment (HCV Replicon Assay)

This protocol outlines a standard method for determining the in vitro efficacy of a compound against Hepatitis C virus replication.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene like luciferase.

  • Compound Preparation: The test compound (e.g., Levovirin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared in cell culture medium.

  • Treatment: The replicon-containing cells are seeded in 96-well plates. After cell attachment, the medium is replaced with the medium containing the various concentrations of the test compound.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the action of the compound.

  • Quantification of Replication:

    • If a luciferase reporter is used, a lysis buffer and luciferase substrate are added, and the luminescence is measured, which is proportional to the level of HCV replication.

    • Alternatively, total RNA can be extracted, and the HCV RNA levels quantified using real-time RT-PCR.

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined using an assay such as the MTT or MTS assay to measure cell viability.

  • Data Analysis: The IC50 value (the concentration at which the compound inhibits 50% of HCV replication) and the CC50 value (the concentration at which the compound reduces cell viability by 50%) are calculated. The Selectivity Index (SI = CC50/IC50) is then determined to assess the therapeutic window of the compound.

In Vivo Efficacy Assessment in Clinical Trials (for HCV)

This protocol describes the general methodology for evaluating the in vivo response to an antiviral agent in patients with chronic Hepatitis C.

  • Patient Population: A cohort of patients with chronic HCV infection is enrolled. Key baseline characteristics are recorded, including HCV genotype, viral load (HCV RNA level), and the presence or absence of cirrhosis.

  • Treatment Regimen: Patients are randomized to receive the investigational drug (e.g., this compound in a combination regimen) or a placebo/standard-of-care treatment for a specified duration (e.g., 12 weeks).

  • Monitoring of Viral Load: Blood samples are collected at regular intervals during and after treatment (e.g., baseline, week 4, end of treatment, and 12 weeks post-treatment). The concentration of HCV RNA in the plasma or serum is quantified using a sensitive molecular assay like RT-PCR.

  • Primary Endpoint - Sustained Virologic Response (SVR): The primary measure of efficacy is the SVR, defined as an undetectable HCV RNA level at 12 weeks (SVR12) or 24 weeks (SVR24) after the completion of therapy. Achieving SVR is considered a cure.

  • Secondary Endpoints: Other in vivo response metrics may include:

    • The rate of viral clearance during treatment.

    • The proportion of patients with undetectable HCV RNA at the end of treatment.

    • Changes in liver function tests (e.g., ALT levels).

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety profile of the treatment.

Visualizations

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Compound Synthesis Compound Synthesis HCV Replicon Assay HCV Replicon Assay Compound Synthesis->HCV Replicon Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay IC50 Determination IC50 Determination HCV Replicon Assay->IC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation CC50 Determination->Selectivity Index Calculation Prodrug Formulation (Levovirin valinate HCl) Prodrug Formulation (Levovirin valinate HCl) Selectivity Index Calculation->Prodrug Formulation (Levovirin valinate HCl) Lead Candidate Animal Models Animal Models Prodrug Formulation (Levovirin valinate HCl)->Animal Models Clinical Trials Clinical Trials Animal Models->Clinical Trials Pharmacokinetics Pharmacokinetics Clinical Trials->Pharmacokinetics Viral Load Monitoring Viral Load Monitoring Clinical Trials->Viral Load Monitoring SVR Assessment SVR Assessment Viral Load Monitoring->SVR Assessment

Caption: Experimental workflow from in vitro screening to in vivo clinical assessment.

G cluster_mechanisms Proposed Mechanisms of Action Ribavirin / Levovirin Ribavirin / Levovirin Ribavirin Monophosphate Ribavirin Monophosphate Ribavirin / Levovirin->Ribavirin Monophosphate Cellular Kinases Immunomodulation Immunomodulation Ribavirin / Levovirin->Immunomodulation Ribavirin Triphosphate Ribavirin Triphosphate Ribavirin Monophosphate->Ribavirin Triphosphate Cellular Kinases IMPDH Inhibition IMPDH Inhibition Ribavirin Monophosphate->IMPDH Inhibition Viral Polymerase Inhibition Viral Polymerase Inhibition Ribavirin Triphosphate->Viral Polymerase Inhibition Lethal Mutagenesis Lethal Mutagenesis Ribavirin Triphosphate->Lethal Mutagenesis GTP Depletion GTP Depletion IMPDH Inhibition->GTP Depletion Reduced Viral Replication Reduced Viral Replication GTP Depletion->Reduced Viral Replication Viral Polymerase Inhibition->Reduced Viral Replication Lethal Mutagenesis->Reduced Viral Replication Immunomodulation->Reduced Viral Replication

Caption: Proposed mechanisms of action for Ribavirin and Levovirin.

Discussion and Conclusion

The correlation between in vitro IC50 and in vivo response for antiviral drugs is a cornerstone of drug development. However, for agents like this compound, this relationship is not straightforward. The available evidence suggests that Levovirin, the active metabolite, has minimal direct antiviral activity, which would translate to a very high or immeasurable IC50 in standard replication assays.[1] This is in contrast to its parent compound, Ribavirin, which does exhibit direct antiviral effects, albeit at relatively high concentrations.[3]

The clinical investigation of this compound was predicated on the hypothesis that it could provide the immunomodulatory benefits of Ribavirin with reduced toxicity.[2] Immunomodulatory mechanisms, such as altering the host immune response to the virus, are not captured by simple in vitro replication assays. Therefore, a lack of potent in vitro antiviral activity does not preclude in vivo efficacy for such compounds.

The in vivo response to anti-HCV therapy is robustly measured by the SVR, which signifies a cure. Modern direct-acting antivirals achieve SVR rates exceeding 95% in many patient populations.[4] While this compound did not advance to become a standard of care, its development highlights a critical concept in antiviral research: the mechanism of action dictates the appropriate methods for evaluation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Levovirin Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Levovirin valinate hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar molecules, namely valine ester prodrugs and hydrochloride salts, to ensure a high standard of safety in your laboratory.

Essential Safety and Handling at a Glance

Immediate operational and disposal plans are critical when working with investigational compounds like this compound. The following table summarizes key safety information.

ParameterInformationSource Analogy
Appearance White to off-white crystalline powder.[1]L-Valine methyl ester hydrochloride[2][3]
Solubility Highly soluble in water.[1]General property of hydrochloride salts
Stability Stable under normal storage conditions; sensitive to light and moisture.[1]L-Valine methyl ester hydrochloride[2]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container.[2][4]L-Valine methyl ester hydrochloride[2]
Incompatible Materials Strong oxidizing agents.[2]L-Valine methyl ester hydrochloride[2]
Hazardous Decomposition May produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas upon thermal decomposition.[2]L-Valine methyl ester hydrochloride[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Impervious gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Respiratory Protection: For operations that may generate dust, a dust mask or particulate respirator is recommended.

  • Body Protection: A lab coat or overalls should be worn to protect skin and personal clothing.

Procedural Guidance: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name and any hazard warnings.

  • Store: Immediately transfer the compound to a designated storage area that is dry, cool, well-ventilated, and protected from light.

Handling and Experimental Use
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance inside a ventilated enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. The high solubility in water facilitates easy preparation.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report all spills to the laboratory supervisor.

Disposal
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be collected in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow and Safety Controls

The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety controls at each step.

G cluster_0 Preparation cluster_1 Execution cluster_2 Conclusion a Receiving and Storage b Donning Required PPE a->b c Handling in Ventilated Enclosure b->c d Experimentation c->d spill Spill Management Protocol c->spill e Decontamination of Work Area d->e d->spill f Proper Waste Disposal e->f e->spill g Doffing and Disposing of PPE f->g

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levovirin valinate hydrochloride
Reactant of Route 2
Levovirin valinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.